molecular formula C8H10ClNO2S B172060 4-Chloro-n-ethylbenzenesulfonamide CAS No. 6318-34-9

4-Chloro-n-ethylbenzenesulfonamide

Cat. No.: B172060
CAS No.: 6318-34-9
M. Wt: 219.69 g/mol
InChI Key: UCQURUONSAUJJM-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) is a chemical compound with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol . This benzenesulfonamide derivative is provided with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . As a member of the benzenesulfonamide family, this compound is of significant interest in medicinal chemistry research. Benzenesulfonamides are extensively investigated as a primary class of carbonic anhydrase (CA) inhibitors . Several CA isoforms are over-expressed in various diseases, and research into inhibitors like benzenesulfonamides could lead to treatments with fewer side effects . Furthermore, tertiary aryl sulfonamides have been identified in scientific studies as inhibitors of the influenza virus hemagglutinin (HA) protein, preventing viral entry and replication . One such study highlighted a tertiary aryl sulfonamide that exhibited potent, broad-spectrum antiviral activity against diverse influenza A viruses (including H1N1, H5N1, and H3N2 strains) by targeting the HA protein and preventing membrane fusion . This product is intended for research and further manufacturing use only. It is not intended for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQURUONSAUJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979162
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
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Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-34-9
Record name 4-Chloro-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-34-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC31090
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
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Foundational & Exploratory

4-Chloro-n-ethylbenzenesulfonamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) serves as a critical pharmacophore in medicinal chemistry, particularly within the sulfonamide class of antimicrobials and COX-2 inhibitors.[1] As a secondary sulfonamide, it functions as a stable, lipophilic scaffold that allows for precise Structure-Activity Relationship (SAR) modulation. This guide provides a comprehensive technical profile, detailing its physicochemical properties, validated synthetic protocols, and characterization standards required for high-purity applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for this compound. Researchers must verify these parameters prior to utilizing the compound as a starting material.

ParameterSpecification
Chemical Name This compound
CAS Number 6318-34-9
Molecular Formula C₈H₁₀ClNO₂S
Molecular Weight 219.69 g/mol
Exact Mass 219.012 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–71 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
SMILES CCNS(=O)(=O)C1=CC=C(C=C1)Cl
InChI Key UCQURUONSAUJJM-UHFFFAOYSA-N

Synthetic Routes & Process Chemistry

Mechanistic Overview

The synthesis of this compound follows a classic nucleophilic substitution at the sulfur atom . The reaction involves the attack of ethylamine (nucleophile) on the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).

Key Mechanistic Considerations:

  • Base Requirement: The reaction generates HCl as a byproduct. A base (typically Triethylamine or excess Ethylamine) is required to scavenge the acid and drive the equilibrium forward, preventing the protonation of the amine nucleophile.

  • Temperature Control: The reaction is exothermic. Controlled addition at low temperatures (0–5 °C) is critical to prevent the formation of disulfonimide side products.

Validated Synthetic Protocol

Note: All procedures should be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.2 – 2.0 eq)

  • Triethylamine (TEA) (1.5 eq) – omit if using excess ethylamine

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise, add the Ethylamine solution (and TEA if used) over 15 minutes. Maintain internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic impurities), and Brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Start: 4-Cl-Ph-SO2Cl + DCM Cool Cool to 0°C Start->Cool Add Add Ethylamine (Dropwise) Cool->Add Exothermic Control React Stir at RT (2-4 Hours) Add->React Nucleophilic Attack Quench Acid Wash (1M HCl) Base Wash (NaHCO3) React->Quench Workup Dry Dry (Na2SO4) & Concentrate Quench->Dry Final Product: 4-Chloro-N-ethyl benzenesulfonamide Dry->Final Isolation

Figure 1: Step-by-step synthetic workflow for the preparation of this compound.

Quality Control & Characterization

Trustworthiness in chemical research relies on rigorous validation. The following spectral data provides a self-validating system to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

  • δ 7.80 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ 7.50 (d, J=8.5 Hz, 2H): Aromatic protons meta to the sulfonyl group (adjacent to Chlorine). The AA'BB' splitting pattern is characteristic of para-substitution.

  • δ 4.50 (br s, 1H): Sulfonamide NH proton (exchangeable with D₂O).

  • δ 3.00 (q, J=7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.

  • δ 1.15 (t, J=7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

  • Observed Mass:

    • [M+H]⁺ = 220.7 / 222.7

    • [M-H]⁻ = 218.7 / 220.7

  • Isotopic Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom.

Applications in Drug Discovery[10]

This compound is not merely a final product but a versatile intermediate in the development of bioactive molecules.

Structure-Activity Relationship (SAR) Utility
  • Lipophilicity Modulation: The N-ethyl group increases the LogP (approx 1.6 - 2.0) compared to the primary sulfonamide, enhancing membrane permeability.

  • Metabolic Stability: The para-chloro substituent blocks metabolic oxidation at the 4-position of the phenyl ring, extending the half-life of the scaffold.

  • Scaffold Derivatization: The sulfonamide nitrogen remains nucleophilic enough (under basic conditions) to be alkylated further, allowing for the creation of tertiary sulfonamides.

Therapeutic Relevance

This scaffold is structurally homologous to several classes of therapeutics:

  • Diuretics: Thiazide-like diuretics often contain chloro-benzenesulfonamide moieties.

  • COX-2 Inhibitors: The benzenesulfonamide pharmacophore is central to the selectivity of coxibs (e.g., Celecoxib).

  • Antimicrobials: While less common than primary sulfonamides (sulfa drugs), N-substituted derivatives are explored for anti-fungal properties.

SAR_Utility Core 4-Chloro-N-ethyl benzenesulfonamide Mech1 Lipophilicity Tuning (N-Ethyl Group) Core->Mech1 Mech2 Metabolic Blocking (p-Chloro Group) Core->Mech2 App1 COX-2 Inhibitors (Anti-inflammatory) App2 Agrochemicals (Herbicides) App3 Antimicrobial Agents Mech1->App1 Mech1->App3 Mech2->App1 Mech2->App2

Figure 2: SAR utility and therapeutic applications of the this compound scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Retrieved from [Link](Note: Precursor and scaffold data).

  • Rehman, A., et al. (2011). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link].

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9). Designed for researchers and process chemists, this document moves beyond basic data listing to explain the mechanistic drivers of solubility—specifically the interplay between the lipophilic chlorobenzene core and the ionizable sulfonamide moiety. It includes validated protocols for solubility determination and purification, ensuring reproducible results in drug development and intermediate synthesis.

Physicochemical Identity & Structural Implications

To predict and manipulate solubility, one must first understand the molecular architecture. This compound is a lipophilic solid with a weakly acidic nitrogen proton.

PropertyValueStructural Implication
CAS Number 6318-34-9Unique identifier for sourcing and regulatory checks.
Molecular Weight 219.69 g/mol Low MW facilitates dissolution but crystal lattice energy dominates.
Physical State Solid (Crystalline)Requires energy (heat/solvation) to break lattice forces.
Melting Point 70–71 °CModerate MP indicates stable crystal lattice; amenable to melt crystallization.
LogP (Predicted) ~1.64Moderately lipophilic; prefers organic solvents over pure water.
pKa (Predicted) ~10.5 (Sulfonamide NH)Critical: Insoluble in neutral water, but soluble in aqueous alkaline solutions (pH > 11).
Mechanistic Insight: The "Push-Pull" of Solubility

The molecule features two competing domains:

  • Hydrophobic Domain: The 4-chlorobenzene ring and the N-ethyl group drive high affinity for non-polar and chlorinated solvents (DCM, Chloroform).

  • Polar/Acidic Domain: The sulfonamide (

    
    ) group provides hydrogen bond donor/acceptor sites. Crucially, the proton on the nitrogen is acidic. Deprotonation by a base (e.g., NaOH) yields a water-soluble salt, a property utilized in "acid-base extraction" purification strategies.
    

Solubility Landscape: Water vs. Organic Solvents[1][2]

The following matrix categorizes solvent compatibility based on experimental precedents for structural analogs (N-alkyl benzenesulfonamides).

Table 1: Solubility Matrix & Solvent Selection
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Aqueous (Neutral/Acidic) Water, 0.1M HClInsoluble The hydrophobic aromatic ring dominates. < 0.1 mg/mL expected.
Aqueous (Alkaline) 1M NaOH, 1M KOHHigh Forms the sodium salt (

). Reversible upon acidification.
Polar Aprotic DMSO, DMF, DMAcVery High Disrupts crystal lattice efficiently via dipole interactions. Ideal for stock solutions (>50 mg/mL).
Polar Protic (Alcohols) Ethanol, Methanol, IPAHigh (Hot) / Mod. (Cold) Ideal for Recrystallization. High temperature coefficient allows for effective purification.
Chlorinated DCM, ChloroformHigh Excellent for extraction from aqueous phases during synthesis workup.
Non-Polar Hexane, HeptaneInsoluble Used as an "anti-solvent" to precipitate the compound from organic solutions.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for formulation or process optimization.

Materials:

  • Excess this compound solid.

  • Target Solvent (e.g., Water, Ethanol, pH 7.4 Buffer).

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • HPLC or UV-Vis Spectrophotometer.

Workflow:

  • Saturation: Add excess solid to 10 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24–48 hours. Tip: Use a thermostatic shaker to ensure temperature stability.

  • Clarification: Allow the solution to stand for 1 hour to let solids settle. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC (C18 column, MeOH/Water gradient) or UV-Vis (approx.

    
     260–270 nm).
    
Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate relies on its temperature-dependent solubility in aqueous alcohols.

Solvent System: Ethanol/Water (approx. 70:30 v/v) Rationale: The compound is soluble in hot ethanol but insoluble in water. The mixture balances these properties to maximize recovery and purity.

  • Dissolution: Place crude solid in a flask. Add minimum amount of hot ethanol (boiling) until fully dissolved.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add hot water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to clear the cloudiness.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white crystalline solid via vacuum filtration. Wash with cold water/ethanol (90:10) mixture. Dry in a vacuum oven at 40°C.

Process Logic Visualization

The following diagram illustrates the decision-making logic for solvent selection during synthesis and purification.

SolubilityWorkflow Start Crude 4-Chloro-N-ethyl- benzenesulfonamide CheckPur Is Purification Needed? Start->CheckPur SolTest Solubility Screening CheckPur->SolTest Characterization Extract Acid-Base Extraction (Remove non-acidic impurities) CheckPur->Extract Gross Impurities Recryst Thermal Recrystallization (Remove structural isomers) CheckPur->Recryst Fine Tuning AqBase Aqueous NaOH (Forms Salt) OrgSol DCM / Ethyl Acetate (Dissolves Neutral Form) AqBase->OrgSol Step 2: Acidify & Extract Final Pure Crystalline Solid OrgSol->Final AlcWater Ethanol / Water (Recrystallization) AlcWater->Final Cool & Filter Extract->AqBase Step 1: Dissolve Recryst->AlcWater Heat to Boil

Figure 1: Decision logic for solvent selection based on process goals (Extraction vs. Purification).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79279, N-Ethylbenzenesulfonamide. Retrieved from [Link]

    • Source of structural analogs and physicochemical property predictions (LogP, H-bond donors).
  • Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1). Retrieved from [Link]

    • Authoritative grounding for the solubility behavior of sulfonamides in alcohol/w
  • Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

    • Provides the thermodynamic basis for sulfonamide solubility and the impact of the chloro-substituent.
  • Verification of CAS, physical state, and commercial availability specific

Melting point and boiling point data for 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-n-ethylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound (CAS No. 6318-34-9), with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and detailed experimental protocols for the accurate determination of these fundamental parameters. By integrating established methodologies with expert insights, this guide serves as an authoritative resource for purity assessment, compound identification, and quality control. The causality behind procedural steps is explained to ensure a deep understanding and reproducible results. All protocols are presented as self-validating systems, grounded in authoritative standards.

Introduction to this compound

This compound is a chemical compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to an amine. This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The specific substitutions on the benzene ring and the sulfonamide nitrogen—in this case, a chloro group at the para position and an ethyl group on the nitrogen—dictate the molecule's unique chemical and physical properties.

For researchers in drug discovery and process chemistry, an accurate understanding of fundamental physicochemical properties such as melting and boiling points is non-negotiable. These parameters are among the first and most critical indicators of a compound's identity and purity.[1][2] A sharp, well-defined melting point is a hallmark of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[1][3] The boiling point, particularly when measured under reduced pressure, provides essential data for purification processes like distillation and for assessing the compound's volatility and thermal stability.

This guide provides both the established values for these properties and the detailed, validated methodologies required to verify them in a laboratory setting.

Core Physicochemical Properties

The foundational step in working with any chemical substance is to understand its key physical constants. These values serve as a benchmark for identity and purity confirmation throughout the research and development lifecycle.

PropertyValueSource
Chemical Name This compound-
CAS Number 6318-34-9[4]
Molecular Formula C₈H₁₀ClNO₂S[4][5]
Molecular Weight 219.69 g/mol [4][5]
Melting Point 70-71 °C[4]
Boiling Point 170 °C at 0.1 Torr[4]

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a very narrow temperature range.[6] The presence of even minor impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range—a phenomenon known as melting point depression.[1][3]

Principle of the Capillary Method

The most common technique for melting point determination is the capillary method.[3] This method relies on the visual observation of the phase change of a small sample packed into a thin-walled glass capillary tube as it is heated. The change in light transmission, from opaque in the crystalline state to transparent in the liquid state, is the key observable event.[3]

Detailed Step-by-Step Protocol

This protocol describes the use of a standard Mel-Temp apparatus or similar calibrated heating block.

  • Sample Preparation:

    • Place a small amount of this compound onto a clean, dry watch glass.

    • If the crystals are not a fine powder, gently crush them using a spatula. This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube (typically 1 mm internal diameter) into the powder.[3] A small amount of sample will enter the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

    • The final packed sample height should be 2-3 mm.[1][3] An excessive sample size can lead to a broadened, inaccurate melting range.[1]

  • Instrument Setup and Calibration:

    • Ensure the heating block of the apparatus is clean and at room temperature.

    • Place the packed capillary tube into one of the sample holders in the heating block.

    • Position a calibrated thermometer or temperature probe in its designated holder.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Set the instrument to heat rapidly (e.g., 10-15 °C per minute) to find an approximate melting range.[1] This saves time during the precise measurement.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found.

    • Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[1]

    • Record T₁: Note the temperature at which the first drop of liquid appears.

    • Record T₂: Note the temperature at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Turn off the heater and allow the instrument to cool.

    • Safely dispose of the used capillary tube in a designated glass waste container.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow start Start prep Sample Preparation (Crush & Pack 2-3mm in Capillary) start->prep 1 setup Instrument Setup (Insert Capillary & Thermometer) prep->setup 2 heat_fast Rapid Heating (~10-15°C/min) Determine Approx. MP setup->heat_fast 3a (Optional) heat_slow Precise Heating (Heat to T-15°C, then 1-2°C/min) setup->heat_slow 3 (Direct) cool Cool Apparatus heat_fast->cool 3b cool->heat_slow observe Visual Observation heat_slow->observe 4 record_t1 Record T1 (First liquid drop) observe->record_t1 5 record_t2 Record T2 (All liquid) record_t1->record_t2 6 report Report Range (T1 - T2) record_t2->report 7 end_node End report->end_node 8

Caption: Workflow for Melting Point Determination via Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8][9] For compounds that may decompose or oxidize at high temperatures, the boiling point is determined at a reduced pressure (vacuum). The reported boiling point of 170 °C at 0.1 Torr for this compound indicates that it is best characterized under such conditions.

Principle of Boiling Point Determination Under Reduced Pressure

Lowering the pressure above a liquid reduces the vapor pressure required for it to boil, thus lowering the boiling temperature. This allows for the distillation and characterization of thermally sensitive compounds. The relationship between pressure and boiling point is well-defined, and various methods exist for its determination, many of which are outlined in OECD Test Guideline 103.[7][8][9] The dynamic method, which measures the boiling temperature at various pressures, is particularly suitable.

General Protocol Outline (Dynamic Method)

This protocol outlines the general steps for determining boiling point under vacuum.

  • Apparatus Setup:

    • Assemble a small-scale distillation apparatus. This typically includes a round-bottom flask, a Claisen adapter, a capillary for introducing a fine stream of air or nitrogen (to ensure smooth boiling), a thermometer or temperature probe with the bulb positioned at the vapor takeoff point, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum pump through a manometer (to measure pressure) and a cold trap (to protect the pump).

  • Sample Introduction:

    • Place a small amount of this compound and a boiling chip or magnetic stir bar into the distillation flask.

  • Measurement:

    • Seal the apparatus and carefully begin to evacuate the system.

    • Adjust the vacuum until the pressure stabilizes at the desired level (e.g., 0.1 Torr).

    • Begin gently heating the flask using a heating mantle or oil bath.

    • Observe the sample for the onset of boiling and the formation of a reflux ring of condensate on the walls of the apparatus.

    • The boiling point is the temperature at which the refluxing vapor temperature stabilizes, with condensate consistently bathing the thermometer bulb. This indicates that the vapor is in equilibrium with the liquid at the measured pressure.

    • Record the stable temperature and the precise pressure from the manometer.

  • Post-Measurement:

    • Remove the heat source and allow the apparatus to cool completely before slowly and carefully re-introducing air to the system to release the vacuum.

Visualization of Boiling Point Determination Workflow

BoilingPointWorkflow start Start setup Apparatus Assembly (Distillation setup with vacuum) start->setup 1 sample Introduce Sample & Boiling Chip setup->sample 2 evacuate Evacuate System (Stabilize at target pressure, e.g., 0.1 Torr) sample->evacuate 3 heat Gentle Heating evacuate->heat 4 observe Observe for Reflux (Equilibrium between liquid & vapor) heat->observe 5 record Record Stable Temperature & Precise Pressure observe->record 6 cool Cool Apparatus Completely record->cool 7 vent Slowly Release Vacuum cool->vent 8 end_node End vent->end_node 9

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

Significance in a Research & Development Context

  • Identity Confirmation: The melting and boiling points are characteristic physical constants. A measured value that matches the literature value provides strong evidence of the compound's identity.

  • Purity Assessment: As discussed, a narrow melting range (typically < 2 °C) is a reliable indicator of high purity for a crystalline solid.[2] A broad or depressed range suggests the presence of impurities, necessitating further purification.

  • Process Development: Knowledge of the boiling point under vacuum is crucial for designing purification protocols such as vacuum distillation. It informs the selection of appropriate conditions (temperature and pressure) to separate the target compound from solvents or byproducts without causing thermal degradation.

  • Regulatory Submission: Physicochemical data, determined by standardized methods like those from the OECD, are a mandatory component of regulatory dossiers for new chemical entities.[10]

Conclusion

The melting point (70-71 °C) and boiling point (170 °C @ 0.1 Torr) of this compound are fundamental physicochemical parameters that are indispensable for its identification, purity assessment, and handling. The application of rigorous, standardized experimental protocols, such as the capillary method for melting point and dynamic methods under vacuum for boiling point, is essential for generating reliable and reproducible data. This guide provides the necessary theoretical foundation and practical workflows to empower researchers to confidently characterize this compound, ensuring the integrity and quality of their scientific and developmental work.

References

  • OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][7][8][9]

  • ibacon GmbH (2008), EU A.2: Boiling temperature. Source: ibacon.com. URL: [Link]

  • Edisco (Date not available), Melting point determination. Source: Edisco.net. URL: [Link]

  • OECD (Date not available), Test No. 103: Boiling Point. Source: oecd-ilibrary.org. URL: [Link]

  • OECD (2006), Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • University of Alberta (Date not available), Melting point determination. Source: home.chem.ualberta.ca. URL: [Link]

  • Pace University (Date not available), DETERMINATION OF MELTING POINTS. Source: cdn.files.pace.edu. URL: [Link][1]

  • Al-Mustaqbal University College (2021), experiment (1) determination of melting points. Source: uomus.edu.iq. URL: [Link][6]

  • Pasadena City College (Date not available), Experiment name / Determination of melting point. Source: pasadena.edu. URL: [Link][2]

  • InterBioTox (Date not available), Physico-chemical properties. Source: interbiotox.com. URL: [Link][10]

Sources

Methodological & Application

Technical Application Note: Synthetic Utility of 4-Chloro-N-ethylbenzenesulfonamide

[1][2]

Executive Summary

This guide details the synthetic handling and application of 4-Chloro-N-ethylbenzenesulfonamide , a bifunctional scaffold widely used in medicinal chemistry.[1][2] This compound serves as a "linchpin" intermediate due to its dual reactivity:

  • Nucleophilic Nitrogen: The secondary sulfonamide nitrogen (

    
    ) allows for 
    
    
    -functionalization, enabling the attachment of linkers or pharmacophores.
  • Electrophilic Aromatic Core: The 4-chloro substituent, activated by the electron-withdrawing sulfonyl group, serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), facilitating library expansion.[1][2]

This document provides validated protocols for these two core transformations, emphasizing reaction mechanisms, troubleshooting, and safety.

Chemical Profile & Safety

PropertyData
CAS Number 6318-34-9
Molecular Formula C

H

ClNO

S
Molecular Weight 219.69 g/mol
Appearance White to off-white solid
Melting Point 70–71 °C
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in water.[1][2][3]
Acidity (

)
~10.8 (Sulfonamide N-H)

Safety Advisory (MSDS Highlights):

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses.[1][2] Handle in a fume hood to avoid inhalation of dust.[2]

  • Incompatibility: Strong oxidizing agents, strong bases.[1][2]

Application Module A: -Functionalization

Objective: Conversion of the secondary sulfonamide to a tertiary sulfonamide via

12Rationale:

Protocol A1: Base-Mediated -Alkylation

This protocol uses a mild base (K


12

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ), anhydrous (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (0.1 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, use if alkyl chloride is the electrophile.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add K

    
    CO
    
    
    (2.0 equiv) in a single portion.[1][2] Stir at Room Temperature (RT) for 15 minutes. The suspension ensures a buffered deprotonation of the sulfonamide (
    
    
    ).
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise. If using a less reactive alkyl chloride, add KI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1][2]

    • Note: The secondary sulfonamide is a weak nucleophile; heating is often required to drive the reaction to completion.

  • Workup: Cool to RT. Pour the mixture into ice-water (5x reaction volume).

    • Scenario A (Solid Product): If precipitate forms, filter, wash with water, and dry under vacuum.

    • Scenario B (Oily Product): Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na

      
      SO
      
      
      and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Application Module B: Palladium-Catalyzed Cross-Coupling

Objective: Functionalization of the aromatic ring via Suzuki-Miyaura Coupling. Rationale: The 4-chloro group is generally inert in standard nucleophilic substitutions but is an excellent partner for Pd-catalyzed coupling.[1][2] The electron-withdrawing sulfonyl group at the para position activates the C-Cl bond for oxidative addition, making this substrate more reactive than chlorobenzene.[1]

Protocol B1: Suzuki-Miyaura Coupling (Aryl-Chloride Optimized)

Standard Pd(PPh


12Pd(dppf)Cl

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: Cs

    
    CO
    
    
    (3.0 equiv) or K
    
    
    PO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of Suzuki coupling failure.

  • Assembly: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl

    
      (5 mol%). Cap the vial immediately and purge the headspace with Argon.
    
  • Reaction: Heat to 90–100 °C for 12–18 hours.

    • Mechanism Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of Palladium into the strong C-Cl bond.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography. Note: Sulfonamide products are polar; ensure the gradient extends to 50-80% EtOAc if necessary.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

GSubstrate4-Chloro-N-ethylbenzenesulfonamide(Scaffold)BaseBase (K2CO3)+ R-XSubstrate->BasePath ACatPd(0) Catalyst+ Ar-B(OH)2Substrate->CatPath BDeprotonatedSulfonamide Anion(Nucleophile)Base->Deprotonated- H+ProductATertiary Sulfonamide(N-Functionalized)Deprotonated->ProductASN2 AttackOxAddOxidative Addition(Pd inserts into C-Cl)Cat->OxAddActivationProductBBiaryl Sulfonamide(Core Diversified)OxAdd->ProductBTransmetalation& Red. Elim.

Figure 1: Divergent synthetic pathways. Path A utilizes the acidic nitrogen for linker attachment. Path B utilizes the chloro-handle for core scaffold expansion.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Incomplete deprotonation.[1][2]Switch to a stronger base (Cs

CO

) or add 18-crown-6 ether to solubilize the cation.[1][2]
No Reaction (Suzuki) C-Cl bond is too inert.[1][2]Switch ligand to XPhos or SPhos (Buchwald ligands), designed specifically for aryl chlorides.[4]
Homocoupling (Ar-Ar) Oxygen in solvent.[1][2]Re-degas solvents vigorously.[1][2] Ensure the system is under positive Argon pressure.
Hydrolysis of Sulfonamide Conditions too harsh.Avoid strong aqueous acids or bases at reflux.[1][2] Sulfonamides are generally stable, but extreme pH can cleave the S-N bond.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Sulfonamide physicochemical properties).
  • National Institutes of Health (NIH). (2016). Design and synthesis of sulfonamide derivatives as anticancer agents. PubMed.[1][2] Retrieved from [Link]

N-alkylation reaction conditions for 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the process chemistry for the N-alkylation of 4-Chloro-N-ethylbenzenesulfonamide . Unlike the alkylation of primary sulfonamides, this reaction involves a secondary sulfonamide substrate, aiming to synthesize a tertiary sulfonamide .[1]

Chemical Context:

  • Substrate: this compound (Secondary Sulfonamide).

  • Target: N-Alkyl-4-chloro-N-ethylbenzenesulfonamide (Tertiary Sulfonamide).

  • Key Challenge: Steric hindrance.[2] The existing ethyl group creates steric bulk around the nucleophilic nitrogen. While the 4-Chloro substituent (electron-withdrawing) increases the acidity of the N-H proton (

    
    ), facilitating deprotonation, the nucleophilic attack on the alkylating agent is kinetically slower than with primary sulfonamides.
    

Scope: This note provides three distinct protocols ranging from high-throughput medicinal chemistry (Method A) to difficult substrates (Method B) and scalable green chemistry (Method C).

Mechanistic Insight & Decision Matrix

The success of this reaction relies on the "Cesium Effect" and solvent polarity. The 4-Chloro group stabilizes the sulfonamide anion, making it a "soft" nucleophile.

  • The Cesium Effect:

    
     has a large ionic radius, which forms a loose ion pair with the sulfonamide anion in organic solvents. This leaves the nitrogen anion "naked" and highly reactive compared to tighter ion pairs formed with 
    
    
    
    or
    
    
    .
  • Solvent Choice: Polar aprotic solvents (DMF, NMP, Acetonitrile) are required to solvate the cation while leaving the anion free to react.

Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: 4-Chloro-N-ethyl benzenesulfonamide Electrophile Electrophile Type? Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Alcohol Reactivity Electrophile Reactivity? AlkylHalide->Reactivity MethodD Method D: Mitsunobu Reaction Alcohol->MethodD Primary Primary/Active (e.g., Benzyl Br, MeI) Reactivity->Primary Secondary Secondary/Bulky (e.g., Isopropyl I) Reactivity->Secondary Scale Scale Requirement? Primary->Scale MethodB Method B: NaH / DMF (Forcing Conditions) Secondary->MethodB LabScale Lab Scale (<5g) Scale->LabScale ProcessScale Process Scale (>100g) Scale->ProcessScale MethodA Method A: Cs2CO3 / MeCN (Standard) LabScale->MethodA MethodC Method C: Phase Transfer (PTC) (Green/Scalable) ProcessScale->MethodC

Figure 1: Strategic decision tree for selecting the optimal alkylation condition based on electrophile type and scale.

Detailed Experimental Protocols

Method A: The "Cesium Effect" (Standard Protocol)

Best for: Primary alkyl halides, benzyl halides, and general medicinal chemistry library synthesis.[1]

Rationale: Cesium carbonate (


) in Acetonitrile (MeCN) or DMF offers a mild yet highly effective system. The large cesium ion promotes solubility and anion reactivity without the safety hazards of metal hydrides.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.2 – 1.5 equiv[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (

    
     concentration)
    

Protocol:

  • Charge: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvate: Add anhydrous MeCN. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may remain a suspension.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction:

    • Reactive Electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at 50°C for 4–6 hours.

    • Less Reactive Electrophiles: Heat to reflux (80°C for MeCN) or 90°C (for DMF) for 12–18 hours.

  • Work-up: Filter off the inorganic solids through a Celite pad. Wash the pad with Ethyl Acetate.[3] Concentrate the filtrate in vacuo.

  • Purification: The residue is often pure enough for use. If not, purify via flash chromatography (Hexanes/EtOAc).

Method B: Strong Base Deprotonation (Forcing Conditions)

Best for: Secondary alkyl halides, sterically hindered electrophiles, or unreactive chlorides.[1]

Rationale: When the electrophile is bulky, the nucleophile must be fully deprotonated to a "naked" anion to overcome the activation energy barrier. Sodium Hydride (


) irreversibly deprotonates the sulfonamide.

Safety Warning:


 releases hydrogen gas. Perform in a well-ventilated fume hood.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Deprotonation: Suspend

    
     (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF or THF at 0°C.
    
  • Addition: Dissolve this compound (1.0 equiv) in minimal DMF/THF and add dropwise to the

    
     suspension at 0°C.
    
    • Observation: Gas evolution (

      
      ) will occur. Stir for 30 mins at 0°C 
      
      
      
      RT until evolution ceases and a clear/yellow solution forms.
  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. If TLC shows incomplete conversion after 4 hours, heat to 60–80°C.[1]

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution to quench excess hydride.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    (
    
    
    ) to remove DMF, then Brine. Dry over
    
    
    .[4]
Method C: Mitsunobu Reaction (Alcohol Nucleophiles)

Best for: When the alkyl halide is unstable or unavailable, but the alcohol is readily available.

Rationale: This method activates an alcohol using Triphenylphosphine (


) and a Diazodicarboxylate (DIAD/DEAD) to allow the sulfonamide to displace the activated oxygen.

Protocol:

  • Charge: Dissolve this compound (1.0 equiv), The Alcohol (

    
    , 1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF (
    
    
    ).
  • Cool: Cool the mixture to 0°C.

  • Add DIAD: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10 minutes. Do not let the temperature rise significantly.

  • React: Stir at 0°C for 30 mins, then warm to RT and stir for 12–24 hours.

  • Work-up: Concentrate the solvent. Triturate the residue with Hexane/Ether to precipitate Triphenylphosphine oxide (

    
    ) byproduct. Filter and purify the supernatant via chromatography.[4]
    

Comparative Data & Troubleshooting

Table 1: Solvent and Base Effects on Conversion

BaseSolventTemp (°C)Time (h)Yield*Comments

AcetoneReflux2445%Slow; incomplete conversion due to poor solubility.

DMF801282%Standard conditions; difficult DMF removal.

MeCN Reflux 6 94% Optimal balance of rate and work-up ease.

THF60491%Excellent for bulky groups; requires dry conditions.

Tol/

901678%Phase Transfer (TBAB cat.); good for scale-up.

*Yields based on reaction with Benzyl Bromide as the electrophile.

Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Product inhibition or decomposition of the alkyl halide.

    • Solution: Add a catalytic amount of Sodium Iodide (

      
      , 0.1 equiv) to generate the more reactive Alkyl Iodide in situ (Finkelstein reaction).
      
  • Problem: Elimination of Alkyl Halide (formation of alkene).

    • Cause: Base is too strong or temperature too high.

    • Solution: Switch from

      
       to 
      
      
      
      and lower temperature. Use a less polar solvent like Acetone.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of the "Cesium Effect" in stabilizing the transition state for this specific substrate.

Mechanism cluster_0 Cesium Effect SM 4-Chloro-N-ethyl benzenesulfonamide Complex [Sulfonamide Anion --- Cs+] Loose Ion Pair SM->Complex Deprotonation (MeCN/DMF) Base Base (Cs2CO3) Base->Complex TS SN2 Transition State Complex->TS + R-X RX Alkyl Halide (R-X) RX->TS Product Product: Tertiary Sulfonamide TS->Product - CsX

Figure 2: Mechanistic pathway highlighting the formation of the loose ion pair with Cesium, facilitating the SN2 attack.

References

  • General Sulfonamide Alkylation Reviews

    • M. Zhu, K. Fujita, R. Yamaguchi.[1][5] "Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols." Organic Letters, 2010 , 12, 1336-1339.[1][5] Link

  • The Cesium Effect

    • R. N. Salvatore, et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1] Tetrahedron, 2001 , 57, 9777-9784.[1] (Applied here to sulfonamides).[5][6][7][8][9]

    • Application Note Source: "Cesium Carbonate Promoted N-Alkylations."[10][11] Organic Chemistry Portal. Link

  • Mitsunobu Conditions

    • J. R.[12] Henry, et al. "Mitsunobu reactions of N-alkyl and N-acyl sulfonamides."[12] Tetrahedron Letters, 1989 , 30, 5709-5712.[1] Link

  • Phase Transfer Catalysis

    • D. Bogdal, et al. "Microwave-assisted phase-transfer catalytic N-alkylation of sulfonamides." Synthetic Communications, 2000 .[1][8]

Sources

Preparation of sulfonamide derivatives using 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Sulfonamide Derivatives from 4-Chloro-N-ethylbenzenesulfonamide

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthesis of novel sulfonamide derivatives utilizing this compound as a versatile starting material. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutics, including antibacterials, diuretics, and anticancer agents.[1][2] Their ability to act as bioisosteres for carboxylic acids, combined with enhanced stability and solubility, makes them a privileged scaffold in drug design.[1] this compound serves as an excellent foundational block, featuring a reactive secondary sulfonamide proton and a chloro-substituted aromatic ring, offering multiple avenues for chemical modification.

This guide details two primary, field-proven protocols for derivatization: direct N-alkylation via Sₙ2 reaction and advanced N-arylation using Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Core Principles and Mechanistic Considerations

The primary reactive site on this compound for the syntheses described is the nitrogen atom. The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10-11), allowing for deprotonation by a suitable base to form a nucleophilic sulfonamidate anion. This anion is the key intermediate for subsequent reactions.

N-Alkylation Mechanism

The N-alkylation of sulfonamides is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[3] The process involves two main steps:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the sulfonamide nitrogen, generating a potent nucleophile.

  • Nucleophilic Attack: The resulting sulfonamidate anion attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile), displacing the leaving group (e.g., Br⁻, I⁻) and forming a new N-C bond.

The choice of base and solvent is critical. Strong, non-nucleophilic bases like NaH in aprotic polar solvents (e.g., DMF, THF) are highly effective for ensuring complete deprotonation.[4]

Buchwald-Hartwig N-Arylation Mechanism

For the synthesis of more complex N-aryl derivatives, the Buchwald-Hartwig amination offers a powerful solution for forming C-N bonds.[5][6] This palladium-catalyzed cross-coupling reaction involves a catalytic cycle that can be broadly summarized as:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The sulfonamide displaces a ligand on the palladium center, and a base facilitates the deprotonation of the sulfonamide.

  • Reductive Elimination: The aryl group and the sulfonamide nitrogen couple and are eliminated from the palladium center, forming the desired N-aryl sulfonamide product and regenerating the Pd(0) catalyst.[5][7]

This reaction requires careful selection of the palladium catalyst, a phosphine-based ligand, and a base to achieve high efficiency.[8]

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use. Sodium hydride (NaH) is highly reactive with water and must be handled under an inert atmosphere.

Protocol 1: Synthesis of N-Alkyl-N-ethyl-4-chlorobenzenesulfonamide Derivatives

This protocol details the direct alkylation of this compound with an alkyl halide. Benzyl bromide is used as a representative electrophile.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-substituted product.[4][10]

Visualization of the N-Alkylation Workflow:

cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DMF deprotonate Add NaH at 0°C (Deprotonation) start->deprotonate 1.0 eq Substrate alkylate Add Alkyl Halide at 0°C deprotonate->alkylate 1.2 eq Base monitor Stir at RT & Monitor (TLC / LC-MS) alkylate->monitor 1.1 eq Electrophile quench Quench with sat. NH4Cl (aq) monitor->quench Reaction Complete extract Extract with EtOAc Wash with Brine quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end N-Alkyl-N-ethyl-4-chlorobenzenesulfonamide purify->end Final Product

Caption: Workflow for N-alkylation of this compound.

Protocol 2: Synthesis of N-Aryl-N-ethyl-4-chlorobenzenesulfonamide Derivatives

This protocol describes a general procedure for the Buchwald-Hartwig amination to couple an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Perform a standard aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography to obtain the desired N-aryl sulfonamide.

Visualization of the Buchwald-Hartwig Coupling:

cluster_main Pd0 Pd(0)L2 PdII_ArX L2(Ar)Pd(II)-X Pd0->PdII_ArX Oxidative Addition PdII_Sulf L2(Ar)Pd(II)-N(Et)Sulf PdII_ArX->PdII_Sulf Ligand Exchange & Deprotonation PdII_Sulf->Pd0 Reductive Elimination Product Ar-N(Et)SO2-R PdII_Sulf->Product ArylHalide Ar-X ArylHalide->PdII_ArX Sulfonamide R-SO2NH(Et) Sulfonamide->PdII_Sulf Base Base Base->PdII_Sulf

Sources

Precision Synthesis of Sulfonamides: Kinetic Control and Chemoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, underpinning classes of antibiotics, diuretics, and anti-inflammatories (e.g., Celecoxib, Sildenafil). While ostensibly simple, the reaction between sulfonyl chlorides and amines is prone to specific failure modes: hydrolysis of the electrophile, bis-sulfonylation of primary amines, and poor reactivity with sterically hindered substrates.

This application note provides a field-validated, step-by-step guide to sulfonamide synthesis. It moves beyond textbook definitions to address the kinetic and thermodynamic realities of the reaction, offering three distinct protocols tailored to substrate complexity and green chemistry requirements.

Mechanistic Foundation

To control the reaction, one must understand the competing pathways. The reaction follows a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry, the sulfur atom is hypervalent, and the mechanism lies on a continuum between a concerted


-like transition state and a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.
The DMAP Catalytic Cycle (Critical for Hindered Substrates)

For unreactive amines, 4-Dimethylaminopyridine (DMAP) is not just a base but a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic


-sulfonylpyridinium salt, which reacts with the amine orders of magnitude faster than the parent sulfonyl chloride.

DMAP_Catalysis SulfCl Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Intermediate (Highly Reactive) SulfCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide (R-SO2-NH-R') Inter->Product Amine Attack Byprod DMAP-H+ Cl- Inter->Byprod Amine Amine (R'-NH2) Amine->Product

Figure 1: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for hindered amines.

Strategic Planning: Reaction Parameters

Before starting, select the condition set based on your substrate's solubility and steric profile.

ParameterStandard Organic (Method A)Green/Aqueous (Method B)Difficult/Hindered (Method C)
Primary Solvent Dichloromethane (DCM) or THFWater / Acetone (1:1)Pyridine (Neat) or DCM
Base Triethylamine (

) or DIPEA

or

DMAP (Catalytic) +

Temperature



Key Risk Bis-sulfonylationHydrolysis of Sulfonyl Chlorideracemization (rare)
Ideal For Lipophilic amines, Drug discovery librariesPolar amines, amino acids, Scale-upAnilines, secondary amines

Experimental Protocols

Protocol A: The "Gold Standard" (DCM/DIPEA)

Best for: Standard library synthesis, non-polar substrates, moisture-sensitive reagents.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 - 2.0 equiv)

  • Anhydrous DCM (0.1 M concentration relative to amine)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add the Amine  and DIPEA  to anhydrous DCM .
    
  • Cooling: Submerge flask in an ice bath (

    
    ). Why? The reaction is exothermic. Heat promotes side reactions like bis-sulfonylation.
    
  • Addition: Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor via TLC/LCMS. If starting material remains after 4 hours, add 0.1 equiv of DMAP.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (to remove unreacted amine/DIPEA).

    • Sat.

      
       (to remove unreacted sulfonyl chloride hydrolysis products).
      
    • Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: Green Schotten-Baumann Conditions

Best for: Amino acids, water-soluble amines, eco-friendly scale-up.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: Water or Water/Acetone (1:1)

Procedure:

  • Dissolution: Dissolve Amine and

    
      in water. If the amine is insoluble, add acetone until homogenous.
    
  • Addition: Add Sulfonyl Chloride (solid or liquid) in small portions over 20 minutes at RT.

    • Note: Vigorous stirring is critical here to maximize the surface area between the organic sulfonyl chloride and the aqueous amine phase before hydrolysis occurs.[1]

  • Precipitation: Stir for 4–12 hours. In many cases, the sulfonamide product will precipitate out of the solution as a solid.

  • Isolation: Acidify carefully to pH ~2-3 with 1M HCl. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.[2]

Protocol C: Activation for Sterically Hindered Amines

Best for: Electron-deficient anilines, bulky secondary amines.

Procedure:

  • Dissolve Amine (1.0 equiv),

    
      (2.0 equiv), and DMAP  (0.1 - 0.2 equiv) in dry DCM .
    
  • Add Sulfonyl Chloride (1.2 - 1.5 equiv).

  • Heat to reflux (

    
    ) or use microwave irradiation (
    
    
    
    ) for 30-60 minutes.
  • Warning: High temperatures increase the rate of hydrolysis. Ensure reagents are strictly anhydrous.

Troubleshooting & Self-Validation

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Failed / Low Yield Check1 Is Starting Material (Amine) Consumed? SM_Remains Issue: Low Reactivity Check1->SM_Remains Yes (SM present) SM_Gone SM_Gone Check1->SM_Gone No (SM consumed) Sol1 Action: Add DMAP (0.1 eq) or Switch to Microwave SM_Remains->Sol1 Check2 Check LCMS Mass Bis Issue: Bis-sulfonylation Check2->Bis Mass = M + 2xSulfonyl Hydrolysis Issue: Reagent Hydrolysis Check2->Hydrolysis Mass = Sulfonic Acid Sol2 Action: Reduce Sulfonyl Cl to 0.95 eq Keep Temp at 0°C Bis->Sol2 Sol3 Action: Dry Solvents Increase Sulfonyl Cl equiv Hydrolysis->Sol3

Figure 2: Diagnostic logic for common sulfonylation failure modes.

Critical Failure Mode: Bis-Sulfonylation

Symptoms: Formation of


.
Cause:  The sulfonamide product (

) is more acidic than the starting amine (

). In the presence of excess base, the sulfonamide is deprotonated and reacts with a second equivalent of sulfonyl chloride. Solution:
  • Stoichiometry: Use exactly 1.0 or 0.95 equivalents of sulfonyl chloride.

  • Order of Addition: Add Sulfonyl Chloride slowly to the amine. This ensures the amine is always in excess locally, scavenging the electrophile before the product can react.

References

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (Comprehensive reaction overview and recent literature).[3][4][5] [Link]

  • Deng, X., & Mani, N. S. (2006).[6] A facile, environmentally benign sulfonamide synthesis in water.[6][7] Green Chemistry, 8(9), 835-838. (Source for Protocol B). [Link]

  • Woolven, H., et al. (2011).[5] Sulfonamide Synthesis via Calcium-Catalyzed Decarboxylative Halosulfonylation. Organic Letters.[5] (Modern variations and mechanistic insights). [Link]

  • National Institutes of Health (PMC). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (Validation of DMAP catalysis mechanism). [Link]

Sources

Advanced Synthetic Protocols for 4-Chloro-N-ethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-N-ethylbenzenesulfonamide (CAS: 6318-34-9) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for diuretics, anti-inflammatory agents, and carbonic anhydrase inhibitors.[1] Its dual-reactivity profile—comprising an acidic sulfonamide nitrogen (


) and an electronically deactivated aryl chloride—presents specific synthetic challenges.[1]

This application note provides validated protocols for:

  • Core Synthesis: High-purity generation of the scaffold from sulfonyl chlorides.[1][2][3]

  • N-Functionalization: Controlled alkylation of the secondary sulfonamide.

  • C-Functionalization: Palladium-catalyzed cross-coupling at the deactivated C-Cl bond.[1][2]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, the operator must understand the electronic environment of the molecule.

FeatureChemical CharacterImplication for Synthesis
Sulfonamide Nitrogen (-NH-) Weakly Acidic (

)
Requires carbonate bases (

) for alkylation; strong bases (

) for difficult substrates.[1]
Sulfonyl Group (-SO₂-) Electron Withdrawing (EWG)Deactivates the benzene ring towards Electrophilic Aromatic Substitution (

); Activates the C-Cl bond for oxidative addition in Pd-catalysis.[1]
C4-Chlorine Aryl Chloride (Deactivated)Poor leaving group compared to Br/I. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald ligands) for successful cross-coupling.[1][2]

Module A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound from 4-chlorobenzenesulfonyl chloride.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of ethylamine on the sulfur center, followed by elimination of chloride. The use of an auxiliary base (Triethylamine or Pyridine) is critical to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Validated Protocol (0.1 mol Scale)

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (21.1 g, 100 mmol)

  • Ethylamine (2.0 M in THF, 55 mL, 110 mmol) or 70% aq.[2] solution

  • Triethylamine (TEA) (15.3 mL, 110 mmol)

  • Dichloromethane (DCM) (200 mL)

Step-by-Step Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with DCM and 4-chlorobenzenesulfonyl chloride. Cool to 0°C using an ice/water bath.[1][2]

  • Addition: Mix Ethylamine and TEA in a separate addition funnel. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Validation (TLC): Check consumption of sulfonyl chloride (Hexane/EtOAc 7:3). Product is more polar than the starting chloride.[1][2]

  • Workup: Wash the organic phase with 1M HCl (2 x 100 mL) to remove excess amines, followed by Brine (100 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 90-95% (White crystalline solid).[1][2]

Module B: N-Functionalization (Alkylation)

Objective: Synthesis of tertiary sulfonamides via


 reaction.
Reagent Selection Guide

The acidity of the N-H proton dictates the base.[2]

Alkylating AgentRecommended BaseSolventNotes
Primary Alkyl Halides (MeI, EtBr)

or

DMF or AcetoneStandard condition.[1] Mild heating (60°C) often required.[2]
Secondary Alkyl Halides

(60% dispersion)
DMF or THFRequires deprotonation before addition of electrophile to prevent elimination.[1][2]
Benzylic Halides

AcetonitrileHigh reactivity; room temperature usually sufficient.[1][2]
Protocol: N-Methylation (Representative)
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq).[1][2] Stir at RT for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise.

  • Incubation: Heat to 60°C for 3-6 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[1][2] The tertiary sulfonamide is often less crystalline and may require column chromatography.[2]

Module C: C-C Bond Formation (Buchwald-Hartwig Coupling)

Objective: Functionalizing the C4-Position. Challenge: The C-Cl bond is strong. Standard


 often fails.[2]
The "Catalytic Engine"

To activate the aryl chloride, we utilize a Pd(0)/Buchwald Ligand system.[2]

  • Catalyst:

    
     or 
    
    
    
    (pre-catalyst).
  • Ligand: XPhos or BrettPhos .[1][2] These bulky, electron-rich ligands facilitate the oxidative addition of the unreactive C-Cl bond.[1]

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .[1][2]
Protocol: Amination of the Aryl Chloride

Target: 4-Morpholino-N-ethylbenzenesulfonamide[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-6 mol%)[1]

  • Base:

    
     (1.5 eq)
    
  • Solvent: Toluene or Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add Substrate,

    
    , XPhos, and Base under Argon flow.[2]
    
  • Solvation: Add anhydrous, degassed Toluene. Add Morpholine last.[1][2]

  • Reaction: Seal and heat to 100°C for 12-18 hours.

  • Validation: Monitor by LC-MS. The mass shift will be significant (

    
    ).
    
  • Purification: Filter through a Celite pad to remove Pd black.[1][2] Concentrate and purify via silica gel flash chromatography (0-5% MeOH in DCM).

Visualization of Workflows

Synthesis & Divergent Modification Pathway[1]

G start Start: 4-Chlorobenzene- sulfonyl chloride core Core Scaffold: 4-Chloro-N-ethyl- benzenesulfonamide start->core + Ethylamine + TEA, DCM, 0°C n_alk Path A: N-Alkylation (Target: Tertiary Sulfonamide) core->n_alk Base Selection: K2CO3 (Mild) NaH (Strong) c_coup Path B: Pd-Catalyzed Coupling (Target: C4-Functionalization) core->c_coup Catalyst System: Pd2(dba)3 + XPhos prod_a Product A: 4-Chloro-N-ethyl-N-alkyl- benzenesulfonamide n_alk->prod_a + R-X SN2 Mechanism prod_b Product B: 4-Substituted-N-ethyl- benzenesulfonamide c_coup->prod_b + Amine/Boronic Acid 100°C, Toluene

Figure 1: Divergent synthetic workflow starting from the sulfonyl chloride precursor.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Module A) Hydrolysis of Sulfonyl ChlorideEnsure amines and solvents are dry.[1] Keep reaction at 0°C initially to suppress hydrolysis.
No Reaction (Module B) Insoluble BaseSwitch from

/Acetone to

/DMF or add 18-crown-6 ether.
Stalled Coupling (Module C) Catalyst Poisoning / OxidationEnsure rigorous degassing of solvents (freeze-pump-thaw).[1] Increase catalyst loading to 5 mol%.
Analytical Checkpoints
  • NMR (

    
    ): 
    
    • Scaffold: Look for the triplet/quartet pattern of the N-ethyl group (

      
       and 
      
      
      
      ppm).
    • N-Alkylation:[1][4][5][6][7] Disappearance of the broad singlet -NH- peak (

      
       ppm).[1]
      
  • LC-MS:

    • Chlorine Isotope Pattern: The starting material and N-alkylated products must show the characteristic 3:1 ratio of

      
       isotopes.
      
    • Loss of Cl Pattern: Successful Buchwald-Hartwig coupling (Module C) is confirmed by the loss of this isotope pattern.

References

  • Synthesis of Sulfonamides (General Protocol)

    • BenchChem.[1][2] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

    • Source:

  • N-Alkylation Methodologies

    • Organic Chemistry Portal.[1][2][8] Sulfonamide synthesis by alkylation or arylation.[1][2]

    • Source:

  • Buchwald-Hartwig Coupling of Aryl Chlorides

    • Tokyo Chemical Industry (TCI).[2] Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.[1]

    • Source:

  • pKa and Physical Properties

    • Royal Society of Chemistry.[1][2] Accurate prediction of the aqueous pKa values of sulfonamide drugs.

    • Source:

  • Nickel/Photoredox Alternatives (Advanced)

    • Macmillan Group (Princeton).[2] Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 4-Chloro-n-ethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the synthetic efficiency of 4-Chloro-n-ethylbenzenesulfonamide. This guide is structured for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural outlines to explore the chemical principles and empirical evidence that underpin high-yield preparations. Our focus is on providing actionable insights and robust protocols to overcome common challenges encountered in the lab.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and ethylamine.[1][2] This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.[2][3] The fundamental transformation involves the attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

G cluster_reactants Reactants cluster_products Products reac1 4-Chlorobenzenesulfonyl Chloride prod1 This compound reac1->prod1 + Ethylamine (Base, Solvent) prod2 HCl (neutralized by base) reac1->prod2 reac2 Ethylamine reac2->prod1

Caption: Core reaction for this compound synthesis.

Section 2: Troubleshooting Guide for Low Reaction Yields

This section is formatted as a series of questions that address the most common obstacles to achieving high yields. Each answer provides a diagnostic approach and validated solutions.

Q1: My overall reaction yield is consistently low (<60%). What are the primary factors I should investigate?

A low yield is a systemic issue that typically points to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or significant product loss during workup and purification.[5][6] A methodical investigation is crucial.

  • Reagent Quality: The purity of your 4-chlorobenzenesulfonyl chloride is paramount. It is susceptible to hydrolysis and may contain diaryl sulfone impurities from its own synthesis.[6][7] Ensure your ethylamine is of high purity and accurately quantified.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all interlinked. An inappropriate base may not effectively scavenge HCl, while a poor solvent choice can hinder reaction kinetics. Temperature control is critical to prevent side reactions.[6]

  • Workup & Purification: Sulfonamides can be lost during aqueous extractions if phase separation is poor or emulsions form.[5][6] The final purification step, whether chromatography or recrystallization, must be optimized to minimize loss.[8]

Q2: I suspect my 4-chlorobenzenesulfonyl chloride is impure. How does this affect the yield and how can I purify it?

Impurity in the sulfonyl chloride starting material is a frequent and critical cause of low yields. The two main culprits are:

  • Hydrolysis: Exposure to moisture converts the reactive sulfonyl chloride to the unreactive 4-chlorobenzenesulfonic acid. Always store and handle 4-chlorobenzenesulfonyl chloride under anhydrous conditions.[7]

  • 4,4'-Dichlorodiphenyl Sulfone: This byproduct can form during the synthesis of the sulfonyl chloride from chlorobenzene and chlorosulfonic acid, especially if an insufficient excess of chlorosulfonic acid is used.[6][7][9] This impurity is inert in the subsequent amination reaction, reducing the amount of active reagent and lowering the theoretical yield.

Recommended Purification Protocol for 4-Chlorobenzenesulfonyl Chloride:

For laboratory-scale quantities, vacuum distillation is effective. If the material is a solid, recrystallization is a viable alternative.

  • Purification by Recrystallization:

    • Dissolve the crude 4-chlorobenzenesulfonyl chloride in a minimal amount of warm diethyl ether.

    • Wash the ether solution with a 10% NaOH solution until the aqueous layer is colorless to remove acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and cool it in a dry ice/acetone bath to induce crystallization.[7]

    • Collect the crystals by filtration and dry under vacuum.

Q3: What are the optimal reaction conditions (solvent, base, temperature) for the amination step?

The "optimal" conditions depend on your specific laboratory constraints and scale. However, based on analogous sulfonamide syntheses, we can provide a data-driven starting point for optimization.

ParameterRecommendationRationale & Causality
Solvent Dichloromethane (DCM) or MethanolDCM is a common aprotic solvent that solubilizes the reactants well. Interestingly, studies on similar syntheses have shown that protic solvents like methanol can improve both the reaction time and yield, potentially by stabilizing the transition state.[10]
Base Pyridine or Triethylamine (TEA)A tertiary amine base is essential to neutralize the generated HCl. Pyridine often gives excellent results, and its concentration can be tuned to maximize the reaction rate. An optimal molar ratio of sulfonyl chloride:amine:pyridine might be around 1:1:5.[10] Lower amounts of base can result in lower yields.
Temperature 0 °C to Room TemperatureBegin the reaction at 0 °C (ice bath) during the addition of the sulfonyl chloride to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion, which can be monitored by TLC.[6][11]
Stoichiometry ~1.05 equivalents of EthylamineA slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification.

Q4: How can I minimize product loss during the aqueous workup and extraction?

A robust workup procedure is critical for preserving your hard-won product.[5]

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing dilute acid (e.g., 1M HCl) to protonate and remove the excess pyridine or other amine base.

  • Extraction: Extract the aqueous layer multiple times (at least 3x) with a sufficient volume of an appropriate organic solvent like DCM or ethyl acetate.[8] Incomplete extraction is a common source of yield loss.

  • Washing: Wash the combined organic layers sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.[8]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before filtration and concentration.[8][12]

  • Rinsing: Always rinse all glassware (reaction flask, separatory funnel, filter funnel) with the extraction solvent to recover any adsorbed product.[5]

G start Low Yield Diagnosis purity Is 4-chlorobenzenesulfonyl chloride pure? start->purity conditions Are reaction conditions optimal? purity->conditions Yes purify Action: Purify starting material via distillation or recrystallization. purity->purify No workup Is workup procedure efficient? conditions->workup Yes optimize Action: Optimize solvent, base ratio, and temperature. (See Table 1) conditions->optimize No refine_workup Action: Refine workup. (Multiple extractions, proper washing/drying) workup->refine_workup No end Yield Improved workup->end Yes purify->conditions optimize->workup refine_workup->end

Caption: Troubleshooting flowchart for improving reaction yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction's progress? Reaction monitoring is best accomplished using Thin Layer Chromatography (TLC).[13] Spot the reaction mixture alongside your starting material (4-chlorobenzenesulfonyl chloride). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. A suitable eluent system might be 20-30% ethyl acetate in hexanes.

Q2: What are the best practices for scaling up this synthesis? When moving from milligram to multi-gram scale, heat management becomes critical. The reaction is exothermic, especially during the initial addition. Use a larger reaction vessel to ensure a good surface-area-to-volume ratio, and maintain slow, controlled addition of the sulfonyl chloride. Ensure stirring is vigorous enough to maintain a homogenous mixture.

Q3: What analytical techniques are recommended for final product characterization and purity assessment? A combination of techniques is recommended for unambiguous characterization and purity confirmation:

  • Structural Elucidation: ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) will confirm the chemical structure.[2]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) can provide quantitative purity data.[14] A sharp melting point is also a good indicator of high purity.

Section 4: Optimized Experimental Protocol

This protocol synthesizes the best practices discussed above for a high-yield preparation on a laboratory scale.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Dissolve Ethylamine & Pyridine in anhydrous DCM p2 Cool solution to 0 °C (ice bath) p1->p2 r1 Add 4-chlorobenzenesulfonyl chloride solution dropwise over 30 min p2->r1 r2 Allow mixture to warm to RT r1->r2 r3 Stir for 2-4 hours (Monitor by TLC) r2->r3 w1 Quench with 1M HCl r3->w1 w2 Extract with DCM (3x) w1->w2 w3 Wash organic layers with H₂O, then brine w2->w3 w4 Dry over Na₂SO₄, filter, and concentrate in vacuo w3->w4 f1 Purify crude product via column chromatography or recrystallization w4->f1

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve ethylamine (1.05 eq) and pyridine (3-5 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the sulfonyl chloride by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude solid by either flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[8][11]

References

  • Wang, Z. et al. (n.d.). Green Process for the Production of 4-(β-sulfotaethylsulfone)-N-Ethyl-Aniline. Trans Tech Publications Ltd. Retrieved from [Link]

  • (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Selected optimization studies for the preparation of sulfone 1 a. (n.d.). ResearchGate. Retrieved from [Link]

  • (n.d.). Chlorosulfonic Acid - A Versatile Reagent.
  • (n.d.). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed. Retrieved from [Link]

  • (1964). US3161675A - Process for preparing sulfonamide compounds. Google Patents.
  • (2021). Sulphation Of N-Alkyl Anilines With Oleum. inLIBRARY. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • (2015). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Retrieved from [Link]

  • (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. Retrieved from [Link]

  • (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • (2016). CN105348150A - Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline. Google Patents.
  • (1963). CH371128A - Process for the preparation of disulfamylanilines. Google Patents.
  • Liu, Y., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Agilent. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

  • Keatthawin, K., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Retrieved from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. PMC - NIH. Retrieved from [Link]

  • (n.d.). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved from [Link]

  • (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

Sources

Best solvents for recrystallizing 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-N-ethylbenzenesulfonamide

Case ID: REC-6318-34-9 Subject: Solvent Selection & Troubleshooting for Recrystallization Status: Active Guide

Executive Summary: The Physicochemical Challenge

Recrystallizing This compound (CAS: 6318-34-9) presents a specific thermodynamic challenge due to its relatively low melting point (70–71°C ) [1, 2].

The molecule possesses a "push-pull" solubility profile:

  • Lipophilic Domain: The p-chlorophenyl ring and the N-ethyl chain increase solubility in non-polar organic solvents.

  • Polar Domain: The sulfonamide moiety (

    
    ) provides hydrogen bond donation and acceptance, necessitating some polarity in the solvent system.
    

Critical Warning: Because the melting point (~70°C) is lower than the boiling point of water (100°C) and ethanol (78°C), this compound is highly prone to "oiling out" (separating as a liquid emulsion rather than crystals). The protocols below are engineered to mitigate this phase-separation risk.

Solvent Compatibility Matrix

The following data summarizes solvent systems based on polarity matching and thermal safety.

Solvent SystemRoleRatingTechnical Notes
Ethanol / Water Primary ★★★★★Best Balance. High solubility in hot EtOH; sharp solubility drop upon adding water. Requires strict temp control <65°C.[1][2]
Ethyl Acetate / n-Heptane Secondary ★★★★☆Best for Drying. Excellent for removing water traces. Heptane acts as the anti-solvent. Good for avoiding hydrolysis.
Methanol / Water Alternative[3][4] ★★★☆☆Good solubility, but Methanol's BP (64.7°C) is very close to the compound's MP, reducing the thermal window.
Toluene Specific★★☆☆☆Only for highly lipophilic impurities. Risk of high product loss due to high solubility of the chlorinated ring.
Acetone / Hexane Low Temp★★★★☆Safest against Oiling Out. Acetone boils at 56°C (well below MP), preventing the compound from melting in solution.

Optimized Protocol: The "Safe-Temp" Ethanol/Water Method

This protocol is designed to prevent the "oiling out" phenomenon by keeping the process temperature below the compound's melting point.

Reagents:

  • Crude this compound

  • Ethanol (95% or Absolute)

  • Deionized Water (Pre-warmed to ~50°C)

Workflow:

  • Dissolution (The Saturation Point):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol slowly while heating with a water bath set to 60°C (Do NOT exceed 65°C).

    • Why? Keeping the temp below 70°C ensures that if the compound comes out of solution, it prefers the solid crystal phase, not the liquid melt phase.

    • Swirl until fully dissolved.[2][5] If solid remains but the solution is clear, filter hot to remove insoluble mechanical impurities.

  • The Anti-Solvent Addition:

    • Remove from heat.[5][6]

    • While stirring gently, add warm water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Controlled Nucleation:

    • Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Visual Check: If droplets (oil) appear on the glass, reheat to redissolve and add slightly more ethanol.

  • Crystallization & Harvest:

    • Once at room temperature, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[5]

    • Wash cake with cold 20% Ethanol/Water mixture.

    • Dry in a vacuum desiccator over

      
       or 
      
      
      
      .

Troubleshooting & FAQs

Q1: The product is separating as a yellow oil at the bottom of the flask. What is happening? A: You are experiencing "Oiling Out."[5] This occurs because the solution temperature is above the melting point of the solvated product (approx. 70°C), or the impurity profile is depressing the melting point further.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol) to lower the saturation. Allow the solution to cool much more slowly. If it happens again, switch to the Acetone/Hexane system, as Acetone boils at 56°C, forcing the process to stay below the melting point.

Q2: My yield is very low (<40%). Where is my product? A: The chloro-substitution and ethyl group make this molecule moderately lipophilic. It may be staying in the mother liquor (the Ethanol/Water mix).

  • Fix: Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling step. Alternatively, the water ratio was too low; next time, push the turbidity point further.

Q3: How do I remove unreacted sulfonyl chloride starting material? A: Recrystallization alone might not fully remove hydrolyzed sulfonic acids.

  • Fix: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 5% Sodium Bicarbonate (

    
    ) . This converts any residual sulfonic acid/chloride into the water-soluble salt, which is removed in the aqueous layer. Then dry the organic layer and proceed to recrystallize.
    

Technical Visualization

Figure 1: Solubility Logic & Solvent Selection

This diagram illustrates the decision matrix based on the molecular structure of this compound.

SolubilityLogic Compound 4-Chloro-N-ethyl- benzenesulfonamide Lipophilic Lipophilic Domain (Cl-Phenyl + Ethyl) Compound->Lipophilic Polar Polar Domain (Sulfonamide -SO2NH-) Compound->Polar Solvent2 Acetone/Hexane (Low Temp Safety) Lipophilic->Solvent2 Soluble in Hexane/Heptane Solvent1 Ethanol/Water (Balanced Polarity) Polar->Solvent1 H-Bonding with EtOH Result1 Result1 Solvent1->Result1 High Yield Risk: Oiling Out (>70°C) Result2 Result2 Solvent2->Result2 Safe Temp (<56°C) Prevents Melting

Caption: Structural analysis dictating solvent choice. The dual nature of the molecule requires a binary solvent system.

Figure 2: Recrystallization Workflow with Critical Control Points

RecrystallizationFlow cluster_trouble Troubleshooting Loop Start Crude Solid Dissolve Dissolve in EtOH @ 60°C (CRITICAL: < MP 70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Warm Water until Turbid Filter->AntiSolvent Clear Add 1-2 drops EtOH to clear solution AntiSolvent->Clear Cool Slow Cool to RT (Prevent Oiling) Clear->Cool Ice Ice Bath (0°C) 30 mins Cool->Ice Oiling Oiling Out Detected? Cool->Oiling Collect Vacuum Filtration & Dry Ice->Collect Reheat Reheat & Add more EtOH Oiling->Reheat Yes Reheat->Cool

Caption: Step-by-step process flow emphasizing the temperature ceiling to prevent phase separation.

References

  • EPA CompTox Chemicals Dashboard. (2024). N-Ethyl-4-methylbenzenesulfonamide Properties (Analogous Structure Data). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in 4-Chloro-n-ethylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-n-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important sulfonamide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side products and maximize your yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Presence of a Second, Less Polar Spot on TLC, Corresponding to a Di-sulfonylated Byproduct

Question: My TLC plate shows a significant spot that is less polar than my desired product. Mass spectrometry analysis suggests this is the di-sulfonylated product, N,N-bis(4-chlorophenylsulfonyl)ethylamine. What causes this and how can I prevent it?

Answer:

The formation of a di-sulfonylated byproduct is a common issue when a primary amine, such as ethylamine, is used.[1] Ethylamine has two reactive N-H bonds, both of which can react with 4-chlorobenzenesulfonyl chloride, especially under certain conditions.

Probable Causes & Solutions:

Probable CauseIn-Depth Explanation & Solution
Excess Sulfonyl Chloride Using a stoichiometric excess of 4-chlorobenzenesulfonyl chloride is the most common reason for di-sulfonylation.[1] Once the desired mono-sulfonamide is formed, any remaining sulfonyl chloride can react with the remaining N-H bond of the product. Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of ethylamine to 4-chlorobenzenesulfonyl chloride, or even a slight excess of the amine (e.g., 1.05 to 1.1 equivalents).[1] This ensures the sulfonyl chloride is the limiting reagent.
High Reaction Temperature Higher temperatures can provide the activation energy needed for the second sulfonylation to occur at a significant rate.[1] Solution: Maintain a low reaction temperature. It is recommended to perform the addition of the sulfonyl chloride at 0 °C (using an ice bath) and then allow the reaction to slowly warm to room temperature.[1][2]
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the complete consumption of the starting amine can increase the likelihood of di-sulfonylation. Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Quench the reaction as soon as the starting amine is no longer detectable.
Base and Solvent Choice The choice of base and solvent can influence the reaction kinetics. A strong, non-nucleophilic base is generally preferred. Solution: Use a base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[3] Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Issue 2: A Significant Amount of a Highly Polar Byproduct is Observed, Identified as 4-Chlorobenzenesulfonic Acid

Question: My reaction mixture contains a large amount of a very polar impurity that remains at the baseline on my TLC plate. I've confirmed this to be 4-chlorobenzenesulfonic acid. Why is this forming?

Answer:

The presence of 4-chlorobenzenesulfonic acid is a clear indication of the hydrolysis of your starting material, 4-chlorobenzenesulfonyl chloride.[1] Sulfonyl chlorides are highly reactive and susceptible to reaction with water.[1]

Probable Causes & Solutions:

Probable CauseIn-Depth Explanation & Solution
Moisture in Reaction The primary cause is the presence of water in your reaction setup. This can come from wet glassware, solvents that are not anhydrous, or even atmospheric moisture. Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. It is also good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Impure Starting Material The 4-chlorobenzenesulfonyl chloride may already be partially hydrolyzed. This starting material is known to degrade upon exposure to moisture. Solution: Use a fresh bottle of 4-chlorobenzenesulfonyl chloride or purify older material before use. Purification can be achieved by recrystallization from a dry, non-polar solvent or by vacuum distillation.[4]
Issue 3: Low or No Conversion of Starting Materials

Question: My reaction is not proceeding, and I'm recovering my starting materials. What could be the issue?

Answer:

A lack of reactivity can stem from several factors, ranging from the quality of your reagents to the reaction conditions.

Probable Causes & Solutions:

Probable CauseIn-Depth Explanation & Solution
Poor Quality Amine The ethylamine used may be of low purity or may have degraded. Solution: Use a high-purity grade of ethylamine. If using a solution of ethylamine, ensure its concentration is accurate.
Insufficient Base The reaction generates one equivalent of HCl, which will protonate the amine, rendering it non-nucleophilic. An adequate amount of base is crucial to neutralize this acid.[3] Solution: Ensure you are using at least one equivalent of a suitable base, such as triethylamine or pyridine.[1][3] A slight excess (e.g., 1.1 equivalents) is often beneficial.
Low Reaction Temperature While low temperatures are used to control side reactions, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate. Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor its progress.[1] Gentle heating can be considered, but this must be balanced with the risk of increased side product formation.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q1: What is the standard and most reliable method for synthesizing this compound?

The most common and well-established method is the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine in the presence of a base.[3][5] This reaction is typically performed in an aprotic solvent like dichloromethane or THF.[3] The base, commonly pyridine or triethylamine, is essential to neutralize the hydrochloric acid that is formed as a byproduct.[1][3]

Q2: How can I effectively monitor the progress of my reaction to avoid over-reaction and the formation of di-sulfonylated products?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (4-chlorobenzenesulfonyl chloride and ethylamine). The disappearance of the limiting reagent (ideally the sulfonyl chloride) indicates the reaction is complete. HPLC is another excellent, more quantitative method for reaction monitoring.[1]

Q3: What are the best practices for purifying the crude this compound product?

The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct. A final wash with brine is recommended before drying the organic layer.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined.

  • Column Chromatography: If the crude product contains impurities with similar polarity to the desired product, silica gel column chromatography is the most effective purification method.[6] A gradient of ethyl acetate in hexanes is a common eluent system.

Q4: Are there any specific safety precautions I should take when working with 4-chlorobenzenesulfonyl chloride?

Yes, 4-chlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of its dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

Materials:

  • 4-chlorobenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of ethylamine (1.05 equivalents) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the 4-chlorobenzenesulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

IV. Visualizations

Reaction Workflow Diagram

reaction_workflow reagents Reagents: - 4-Chlorobenzenesulfonyl Chloride - Ethylamine - Triethylamine - Anhydrous DCM setup Reaction Setup: - Inert Atmosphere - Cool to 0 °C reagents->setup addition Slow Dropwise Addition of Sulfonyl Chloride setup->addition reaction Reaction: - Warm to RT - Monitor by TLC/HPLC addition->reaction workup Aqueous Workup: - Acid/Base Washes reaction->workup purification Purification: - Column Chromatography workup->purification product Pure 4-Chloro-n- ethylbenzenesulfonamide purification->product

Caption: Workflow for the synthesis of this compound.

Key Chemical Structures

chemical_structures cluster_product Desired Product cluster_side_products Common Side Products product This compound product_img disulfonylated Di-sulfonylated Byproduct disulfonylated_img sulfonic_acid Sulfonic Acid (Hydrolysis) sulfonic_acid_img

Sources

Technical Support Center: Optimizing Sulfonamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for sulfonamide stability. As researchers, scientists, and drug development professionals, ensuring the chemical integrity of your sulfonamide-based compounds is paramount to the validity of your experimental outcomes and the efficacy and safety of potential therapeutics. This guide provides in-depth, field-proven insights into the critical factors of temperature and pH that govern sulfonamide stability. We will move beyond simple procedural lists to explore the causal mechanisms behind degradation, empowering you to design robust experiments and troubleshoot with confidence.

Core Principles: Understanding Sulfonamide Degradation

The stability of a sulfonamide is not an arbitrary characteristic; it is dictated by its molecular structure and its interaction with the surrounding environment. The two most common non-metabolic degradation pathways are hydrolysis and photodegradation, both of which are significantly influenced by pH and temperature.

  • Hydrolytic Degradation: This is the most prevalent degradation pathway for sulfonamides in aqueous solutions. The susceptibility to hydrolysis is highly dependent on pH.[1] Generally, sulfonamides are most vulnerable to degradation under acidic conditions, while they exhibit greater stability in neutral to alkaline environments.[1][2] The primary mechanism involves the cleavage of the sulfonamide bond (S-N), but C-N and C-S bond cleavage can also occur, leading to the formation of degradation products like sulfanilic acid, sulfanilamide, and aniline.[3][4] The anionic form of sulfonamides, which is predominant at higher pH, is less susceptible to hydrolysis compared to the neutral or cationic forms present in acidic media.[1]

  • Thermal Degradation: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis. The specific thermal stability of a sulfonamide varies depending on its unique chemical structure.[1] Studies have shown that at elevated temperatures, significant degradation can occur. For example, one study noted that 85.1% of sulfamethazine degraded in skimmed milk after 20 minutes at 120°C.[1] Therefore, appropriate storage and experimental temperature control are crucial.

  • Photodegradation: Many sulfonamides are sensitive to light, particularly UV radiation.[1][5] Exposure to sunlight or artificial light sources can induce cleavage of the sulfonamide bond or SO2 extrusion, leading to a loss of potency and the formation of various photoproducts.[6] The rate of photodegradation is also influenced by the pH of the solution.[1][5]

Visualizing Degradation: Key Pathways

The following diagram illustrates the primary hydrolytic cleavage sites on a representative sulfonamide structure.

G cluster_0 Sulfonamide Structure cluster_1 Degradation Pathways cluster_2 Resulting Degradation Products A R'NH-SO₂- B NH-R'' P1 S-N Bond Cleavage (Primary Hydrolysis Pathway) B->P1 Acidic pH High Temp P2 C-N Bond Cleavage B->P2 Oxidants Photolysis DP1 Sulfanilic Acid / Amine (R'NH₂) P1->DP1 DP2 Sulfanilamide P2->DP2

Caption: Primary hydrolytic and oxidative cleavage sites in sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing my sulfonamide stock solution?

A1: Generally, sulfonamides are more stable in neutral to slightly alkaline conditions (pH 7-9).[1] Acidic conditions (pH below 4) should be strongly avoided, as they significantly accelerate hydrolytic degradation.[1][2] In one study, several sulfonamides that were stable at pH 4-10 showed effective degradation at pH 2.0.[2] Always consult the literature for the specific sulfonamide you are working with, but a good starting point for aqueous solutions is a buffered system at or above pH 7.

Q2: What is the recommended storage temperature for sulfonamide compounds?

A2: For solid (powder) forms, store at room temperature in a tightly sealed container, protected from moisture and direct light, unless the manufacturer specifies otherwise.[7] For solutions, refrigeration (2-8°C) is recommended to slow down potential degradation, especially for long-term storage. Avoid freezing solutions, as this can cause the drug to precipitate or the container to break.[7][8]

Q3: I see precipitation in my sulfonamide solution after refrigeration. What should I do?

A3: Precipitation upon cooling is often due to the lower solubility of the compound at reduced temperatures. First, allow the solution to return to room temperature and gently agitate to see if the precipitate redissolves. If it does, you can proceed with your experiment, but be mindful of maintaining that temperature. If it does not redissolve, do not use the solution. The concentration is no longer accurate. This indicates a solubility issue, and you may need to reconsider your solvent system or working concentration.

Q4: How quickly do sulfonamides degrade in solution at room temperature?

A4: The degradation rate is highly variable and depends on the specific sulfonamide structure, the pH of the solution, and light exposure.[1][5] While some may be relatively stable for days, others can degrade significantly within hours under suboptimal conditions. It is best practice to prepare fresh solutions for your experiments whenever possible or to conduct a preliminary stability study over your experimental timeframe to ensure the concentration remains consistent.

Q5: Can I use tap water or deionized (DI) water to prepare my solutions?

A5: It is strongly discouraged. Tap water contains ions and chlorine that can interfere with your experiment or catalyze degradation. Deionized water can have a variable and often slightly acidic pH due to dissolved CO2. Always use high-purity, buffered solutions (e.g., phosphate buffer) adjusted to an appropriate neutral or alkaline pH to prepare your sulfonamide solutions.[9] This provides a controlled and stable environment.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Potential Root Cause(s) Troubleshooting Steps & Explanations
Inconsistent results or loss of compound activity over time. Chemical Degradation: The sulfonamide is likely degrading in your experimental medium due to incorrect pH or temperature.1. Measure the pH of your stock solution and experimental medium. If it is acidic, adjust to a neutral or slightly alkaline pH (7.0-8.0) using a suitable buffer system. The protonated form of the sulfonamide, prevalent at low pH, is more susceptible to hydrolysis.[1] 2. Control Temperature: Ensure solutions are not left at elevated temperatures for extended periods. If your experiment requires incubation at 37°C, for example, assess the stability over that specific time and temperature.[10] 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][5][8]
Appearance of unknown peaks in my HPLC/LC-MS analysis. Degradation Products: New peaks are a classic sign that your parent compound is breaking down into other species.1. Perform a Forced Degradation Study: Intentionally stress your sulfonamide under acidic, basic, oxidative, thermal, and photolytic conditions.[1] This helps you identify the retention times of potential degradation products. 2. Analyze Degradants: Use LC-MS/MS to identify the mass of the unknown peaks. Common degradation products include sulfanilic acid and sulfanilamide, which result from S-N or C-N bond cleavage.[3][4]
Low recovery of the sulfonamide from a biological matrix (e.g., plasma, tissue). Ex-vivo Degradation: The compound may be degrading in the biological sample after collection due to enzymatic activity or inherent pH/temperature instability.1. Stabilize the Matrix: Immediately after collection, adjust the pH of the sample with a buffer if necessary. 2. Control Temperature: Keep biological samples on ice or frozen at -20°C or lower until analysis to minimize both chemical and enzymatic degradation.[11] 3. Use of Stabilizers: In some cases, the addition of specific enzyme inhibitors or antioxidants may be necessary, depending on the expected degradation pathway.[12]
My solid sulfonamide powder has changed color or appears clumpy. Moisture Absorption & Degradation: This often indicates uptake of atmospheric moisture, which can initiate hydrolysis even in the solid state, or potential oxidative/photodegradation.1. Check Storage Conditions: Ensure the compound is stored in a desiccator or a tightly sealed container with a desiccant.[12] 2. Verify Purity: Before use, re-test the purity of the material using a validated analytical method like HPLC.[13] Do not use if significant degradation is observed. 3. Proper Handling: When weighing, do not leave the container open to the atmosphere for extended periods.
Data Summary: pH and Temperature Stability Guidelines
Parameter Condition Effect on Sulfonamide Stability Rationale & Key References
pH Acidic (pH < 4) Unstable / Rapid Degradation Promotes hydrolysis of the sulfonamide S-N bond. The cationic/neutral forms are more susceptible to cleavage.[1][2]
Neutral (pH ~7) Generally Stable A good starting point for most sulfonamides, minimizing acid-catalyzed hydrolysis.[1][14]
Alkaline (pH > 8) Most Stable The anionic form of the sulfonamide is less prone to nucleophilic attack and hydrolysis.[1]
Temperature Refrigerated (2-8°C) Optimal for Solution Storage Slows the rate of all chemical degradation pathways.[8]
Room Temp (~20-25°C) Suitable for Solid Storage & Short-Term Solution Use Adequate for solids if protected from light and moisture. Degradation in solution is possible over time.[7]
Elevated (>37°C) Accelerated Degradation Significantly increases the rate of hydrolysis and other degradation reactions.[1][15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and determining the intrinsic stability of a sulfonamide.[1]

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of your sulfonamide in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2-24 hours).[1]

  • Base Hydrolysis: Dilute an aliquot with 0.1 M to 1 M NaOH under similar temperature and time conditions as the acid hydrolysis.[1]

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[1]

  • Thermal Degradation: Heat an aliquot of the solution (in a sealed vial to prevent evaporation) in a temperature-controlled oven. For solid-state testing, expose the powder to dry heat (e.g., 60-100°C).[1]

  • Photodegradation: Expose an aliquot in a photochemically transparent container to a light source as specified by ICH guideline Q1B. Keep a control sample wrapped in foil under the same temperature conditions.[1]

  • Sample Analysis: At designated time points, withdraw samples. Neutralize the acid and base samples, dilute all samples to an appropriate concentration with mobile phase, filter through a 0.45 µm filter, and analyze using a validated stability-indicating HPLC method.[1]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease in the active drug concentration due to degradation.[1]

Key Components:

  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector is standard. A PDA detector is highly recommended as it can monitor multiple wavelengths and help in peak purity assessment.[1]

  • Column: A C18 reverse-phase column is most commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol) is often required to achieve separation of the parent drug from its more polar degradation products.[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 25-40°C) to ensure reproducible retention times.[1]

  • Method Validation: The final method must be validated according to ICH guidelines to prove it is specific, accurate, precise, and linear for its intended use.[1]

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Białk-Bielińska, A., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • Boreen, A. L., et al. (2013).
  • Jelic, A., et al. (2013). Photodegradation of sulfonamides and their N(4)
  • Wu, C. H., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
  • Białk-Bielińska, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • FSIS USDA. (2009).
  • Wang, S., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI.
  • Thomas, G. K., et al. (n.d.). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. SciSpace.
  • Pharmaguideline. (2025).
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage.
  • Lin, H., et al. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Mayo Clinic. (2026). Sulfamethoxazole and trimethoprim (oral route).
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.

Sources

Overcoming steric hindrance in 4-Chloro-n-ethylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific synthetic and structural challenges associated with 4-Chloro-N-ethylbenzenesulfonamide and its derivatives. It focuses on overcoming steric hindrance during synthesis, ring functionalization, and cross-coupling reactions.

Topic: Overcoming Steric Hindrance & Synthetic Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Core Synthesis: Overcoming Hindrance in Sulfonamide Formation

Context: While the ethyl group is not massively bulky, introducing it to a sterically crowded sulfonyl chloride (e.g., if the ring already has ortho-substituents) or reacting 4-chlorobenzenesulfonyl chloride with a hindered amine requires optimized conditions.

Troubleshooting Guide: Low Yields in Sulfonylation

Q: I am observing low conversion when reacting 4-chlorobenzenesulfonyl chloride with my amine. Standard DCM/TEA conditions aren't working. Why? A: Standard nucleophilic attack follows an


-like mechanism. If your amine is bulky or the sulfonyl chloride has ortho-substituents, the transition state is destabilized by steric clash.
  • Immediate Fix: Switch to Microwave Irradiation .

  • Protocol:

    • Solvent: Pyridine (acts as both solvent and base) or Acetone/Water with

      
      .
      
    • Conditions: Irradiate at

      
       for 10–20 minutes.
      
    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to steric hindrance than the neutral sulfonyl chloride.

Q: My sulfonyl chloride is unstable or unreactive due to extreme sterics. What is the alternative? A: Switch to the Sulfonyl Fluoride route (SuFEx chemistry). Sulfonyl fluorides are more stable than chlorides but can be activated selectively.

  • Reagent: Use

    
     as a Lewis acid catalyst.[1]
    
  • Mechanism: Calcium coordinates to the sulfonyl fluorides, activating them for amine attack even in sterically demanding environments.

Data: Base & Solvent Screening for Hindered Couplings
MethodBase/SolventTemp/TimeYield (Hindered)Notes
Standard

/ DCM

/ 12h
< 40%Fails with bulky amines.
Catalytic DMAP / Pyridine

/ 4h
75–85%DMAP accelerates rate

.
Microwave

/

:Acetone

/ 15m
90–95% Best for high-throughput.
SuFEx

/ MeCN

/ 24h
80%Use if sulfonyl chloride is unstable.

Ring Functionalization: The Ortho-Lithiation Trap

Critical Warning: The N-ethyl group is insufficiently bulky to prevent side reactions during Directed Ortho-Metalation (DoM).

Q: I tried to lithiate this compound to introduce a group at position 2, but I isolated a saccharin derivative instead. What happened? A: This is a classic "Snieckus Rearrangement" failure mode.

  • The Cause: The sulfonamide directs the lithiation to the ortho position. However, the N-ethyl group is not large enough to sterically block the internal nucleophilic attack of the lithiated carbon onto the sulfonamide nitrogen (or carbonyl equivalents if CO2 is involved). This leads to cyclization.

  • The Fix: You must increase steric bulk temporarily or control temperature strictly.

Protocol: Successful Ortho-Lithiation of N-Ethyl Derivatives

  • Reagent: Use s-BuLi (sec-Butyllithium) with TMEDA (Tetramethylethylenediamine).[2][3][4]

    • Why? n-BuLi is often too nucleophilic and can attack the sulfonamide S-N bond directly. s-BuLi is more basic but bulkier.

  • Temperature: Maintain

    
      strictly. Do not allow to warm above 
    
    
    
    before quenching.
  • Protecting Group Strategy (Recommended): If yields remain low, protect the Nitrogen with a MOM (Methoxymethyl) or SEM group. This prevents deprotonation of the N-H (if secondary) and adds steric bulk to block cyclization.

OrthoLithiation Start 4-Cl-N-Ethyl Sulfonamide Base Add s-BuLi / TMEDA (-78°C) Start->Base Lithiated Ortho-Lithiated Intermediate Base->Lithiated Cyclization Warm to > -40°C (Low Steric Bulk) Lithiated->Cyclization Path A (Failure) Quench Electrophile Quench (Keep Cold) Lithiated->Quench Path B (Success) Saccharin Saccharin/Cyclized Byproduct Cyclization->Saccharin Product 2-Substituted Derivative Quench->Product

Caption: Path A shows the failure mode common with N-ethyl groups (cyclization). Path B requires strict temperature control to succeed.

Cross-Coupling: Buchwald-Hartwig Optimization

Context: Using the Chlorine at position 4 as a handle for amination.

Q: My Buchwald coupling failed. Is the sulfonamide group interfering? A: The sulfonamide group is electron-withdrawing, which actually helps oxidative addition at the para-Cl. However, it can coordinate to Palladium (poisoning the catalyst) or reduce solubility. The main issue is usually the ligand selection .

Decision Matrix for Ligand Selection:

  • Target: Primary Amine Coupling

    
     Use BrettPhos .[5]
    
    • Reason: Highly selective for primary amines, prevents bis-arylation.

  • Target: Secondary Amine / Hindered Substrate

    
     Use RuPhos .
    
    • Reason: RuPhos creates a protective steric pocket around the Pd, facilitating reductive elimination even with bulky groups.

  • Base: Avoid strong bases if possible. Use

    
      or 
    
    
    
    to prevent side reactions with the acidic sulfonamide N-H.

Purification & Solubility

Q: My product is an oil and hard to purify. How do I handle the N-ethyl sulfonamide? A: Leverage the acidity of the N-H proton (pKa ~10-11).

  • Alkali Extraction: Dissolve the crude mixture in dilute NaOH (1M). The N-ethyl sulfonamide will deprotonate and go into the aqueous layer.

  • Wash: Wash the aqueous layer with Ether/DCM to remove non-acidic impurities (e.g., bis-alkylated byproducts).

  • Precipitate: Acidify the aqueous layer with HCl. The pure sulfonamide usually precipitates as a solid.

Q: How do I confirm the structure? NMR shows broad peaks. A: Sulfonamides often exhibit rotamers due to restricted rotation around the S-N bond, especially with bulky ortho-substituents.

  • Fix: Run the NMR at elevated temperature (

    
     in DMSO-
    
    
    
    ) to coalesce the peaks.

References

  • Microwave-Assisted Synthesis

    • Title: Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradi
    • Source: Bentham Science.
    • URL:[Link]

  • Ortho-Lithiation & Steric Effects

    • Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Buchwald-Hartwig Coupling Guides

    • Title: Buchwald-Hartwig Coupling - Ligand Selection and Mechanism.[5]

    • Source: Alfa Chemistry / Organic Chemistry Portal.
  • Sulfonyl Fluoride (SuFEx)

    • Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: 1H NMR Characterization of 4-Chloro-N-ethylbenzenesulfonamide

Executive Summary

Compound: this compound (CAS: 6318-34-9) Role: Key intermediate in the synthesis of sulfonamide antibiotics and agrochemicals. Analytical Challenge: Distinguishing the secondary sulfonamide product from the highly reactive starting material (4-chlorobenzenesulfonyl chloride) and identifying the labile N-H proton, which shifts significantly depending on solvent choice.

This guide provides a comparative analysis of the 1H NMR spectral features of the target compound against its precursors, offering a validated protocol for structural confirmation.

Part 1: Structural Context & Synthesis Monitoring

To interpret the spectrum effectively, one must understand the transformation occurring during synthesis. The core analytical objective is to confirm the formation of the sulfonamide bond (


) and the incorporation of the ethyl group.
Synthesis Pathway & Spectral Logic

The following diagram illustrates the synthesis and the specific NMR signals used to validate the transformation.

G SM Starting Material (4-Chlorobenzenesulfonyl chloride) No Aliphatic Protons Check1 Monitor: Disappearance of low-field aromatics SM->Check1 Reagent Ethylamine (Excess) Reagent->Check1 Product Product (this compound) New Ethyl Signals + NH Check2 Monitor: Appearance of Triplet/Quartet Check1->Check2 Reaction Progress Check2->Product

Figure 1: Synthesis monitoring workflow. The primary success metric is the appearance of the ethyl group signals and the upfield shift of aromatic protons adjacent to the sulfonyl group.

Part 2: Comparative Analysis (Product vs. Alternatives)

In a research setting, the "alternative" is often the unreacted starting material or a hydrolysis byproduct. The table below objectively compares the spectral performance of the pure product against these common contaminants.

Table 1: Spectral Distinction of Product vs. Precursor (in


) 
FeatureTarget Product (Sulfonamide)Starting Material (Sulfonyl Chloride)Diagnostic Insight
Ethyl Group Present (Triplet ~1.1 ppm, Quartet ~3.0 ppm)Absent The quartet at ~3.0 ppm is the definitive "Go/No-Go" signal.
NH Proton Present (Broad singlet, ~4.5–5.0 ppm)Absent Confirms sulfonamide formation; absence suggests hydrolysis to sulfonic acid.
Aromatic (Ortho to

)
~7.8 ppm (Doublet)~8.0 ppm (Doublet)The

group is more electron-withdrawing than

, causing a slight downfield shift in the starting material.
Solubility Soluble in

,

Soluble in

, reacts with

Critical: Do not use DMSO for the starting material (violent reaction/decomposition).

Part 3: Detailed Spectral Interpretation

Solvent Selection: The Critical Variable

The appearance of the sulfonamide N-H proton is heavily dependent on the solvent due to hydrogen bonding and exchange rates.

  • Chloroform-d (

    
    ):  The N-H proton usually appears as a broad singlet around 4.5–5.0 ppm. Coupling to the adjacent methylene (
    
    
    
    ) is often washed out due to rapid proton exchange.
  • DMSO-

    
    :  The solvent of choice for full characterization. DMSO acts as a hydrogen bond acceptor, "locking" the N-H proton in place. This slows the exchange rate, often resolving the N-H signal into a triplet  (coupled to the 
    
    
    
    ) and shifting it downfield to ~7.5–8.0 ppm.
Signal Assignment (in )

A. The Ethyl Group (Aliphatic Region)

  • Methyl (

    
    ): 
    
    
    
    1.15 ppm (Triplet,
    
    
    ).
    • Reasoning: Three equivalent protons split by two neighbors (

      
       rule).
      
  • Methylene (

    
    ): 
    
    
    
    2.95–3.05 ppm (Quartet/Multiplet).
    • Reasoning: Two protons split by the methyl group (quartet). If the NH exchange is slow, this may appear as a quintet or doublet of quartets.

B. The Aromatic Region (AA'BB' System) The benzene ring possesses a plane of symmetry, creating an AA'BB' splitting pattern, which often resembles two "roofed" doublets.

  • Protons Ortho to

    
     (Positions 2,6): 
    
    
    
    7.80 ppm (Doublet,
    
    
    ).
    • Reasoning: Strongly deshielded by the electron-withdrawing sulfonyl group.

  • Protons Ortho to Cl (Positions 3,5):

    
     7.48 ppm (Doublet, 
    
    
    
    ).
    • Reasoning: Deshielded by Chlorine, but less so than the sulfonyl neighbors.

C. The Labile Proton (


) 
  • Sulfonamide NH:

    
     4.8–5.2 ppm (Broad Singlet).
    
    • Note: Position varies with concentration and temperature.

Coupling Logic Diagram

Coupling cluster_ethyl Ethyl Group Spin System CH3 Methyl (CH3) ~1.15 ppm CH2 Methylene (CH2) ~3.00 ppm CH3->CH2 J ~ 7.2 Hz (Vicinal) NH Amide (NH) ~5.0 ppm (Broad) CH2->NH J ~ 6.0 Hz (Visible in DMSO)

Figure 2: Spin-spin coupling interactions. The solid line represents the strong vicinal coupling always seen. The dotted line represents the coupling to NH, which is solvent-dependent.

Part 4: Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

Materials:

  • Sample: ~10 mg of this compound.

  • Solvent: 0.6 mL

    
     (99.8% D) or 
    
    
    
    .
  • NMR Tube: 5mm high-precision tube.

Procedure:

  • Preparation: Dissolve the solid fully. If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool.

  • Shimming: Automated shimming is usually sufficient, but ensure the lock level is stable >80%.

  • Acquisition:

    • Pulse angle:

      
       (ensures accurate integration).
      
    • Relaxation delay (

      
      ): 
      
      
      
      second (essential for accurate integration of aromatic protons).
    • Scans: 16 (sufficient for >95% purity).

  • Processing:

    • Phase correction: Manual phasing is recommended for the broad NH peak.

    • Baseline correction: Apply polynomial baseline correction to ensure accurate integration of the ethyl region.

Validation Check:

  • Integrate the Methyl triplet at 1.15 ppm and set value to 3.00 .

  • The Aromatic region (sum of both doublets) should integrate to 4.00 (

    
    ).
    
  • The Methylene quartet should integrate to 2.00 .

  • Pass Criteria: If the aromatic integration is < 3.8 relative to the methyl, significant aliphatic impurities (like excess ethylamine) are present.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for AA'BB' and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1284 (General Sulfonamide Shifts). [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]

Sources

FTIR spectral peaks analysis for 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Analysis of 4-Chloro-N-ethylbenzenesulfonamide

Executive Summary

In the development of sulfonamide-based pharmacophores, This compound serves as a critical intermediate. Its purity is paramount, as residual primary sulfonamides (precursors) can lead to off-target side reactions.

This guide provides a comparative spectral analysis of this compound against its primary precursor, 4-Chlorobenzenesulfonamide . By focusing on the vibrational shifts associated with N-alkylation, researchers can establish robust Quality Control (QC) protocols. Furthermore, we compare the two dominant sampling alternatives—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine the optimal workflow for high-throughput environments.

Spectral Fingerprint Analysis: Target vs. Precursor

The most effective way to validate the identity of this compound is to compare it directly with its starting material, 4-Chlorobenzenesulfonamide. The conversion from a primary amine (


) to a secondary amine (

) induces distinct spectral shifts.
Comparative Peak Assignment Table
Functional GroupVibration ModePrecursor (4-Chlorobenzenesulfonamide)Target (this compound)Diagnostic Significance
Amine (N-H) Stretching (

)
Doublet (3360 & 3260 cm⁻¹)Singlet (3280–3290 cm⁻¹)Critical: Disappearance of the doublet confirms mono-alkylation.
Alkyl (C-H) Stretching (

)
Weak/Absent (Aromatic only >3000 cm⁻¹)Distinct Bands (2980, 2930, 2870 cm⁻¹)Confirms the attachment of the Ethyl group.
Sulfonyl (S=O) Asymmetric Stretch1320–1340 cm⁻¹1315–1330 cm⁻¹Slight redshift due to electron-donating effect of the ethyl group.
Sulfonyl (S=O) Symmetric Stretch1150–1170 cm⁻¹1150–1160 cm⁻¹High intensity; characteristic of all sulfonamides.
Aryl Chloride C-Cl Stretch1080–1095 cm⁻¹1080–1095 cm⁻¹Remains constant; serves as an internal reference.
Aromatic Ring C=C Ring Stretch1580, 1475 cm⁻¹1580, 1475 cm⁻¹Diagnostic for the para-substituted benzene ring.

Analyst Note: The most common error in this analysis is misinterpreting the hydrogen-bonded broadening of the N-H band in solid samples. Ensure samples are dry; moisture (


 stretch) can obscure the critical N-H region around 3300 cm⁻¹.

Methodological Comparison: ATR vs. KBr Transmission

For routine analysis, the choice of sampling technique significantly impacts data quality and throughput.

Performance Matrix
FeatureAlternative A: Diamond ATR Alternative B: KBr Pellet (Transmission) Verdict
Sample Prep Time < 1 minute (Direct application)15–20 minutes (Grinding, pressing)ATR is superior for high-throughput screening.
Spectral Resolution Moderate (Pathlength dependent on

)
High (Constant pathlength)KBr is superior for resolving fine splitting in fingerprint regions.
Reproducibility High (Fixed crystal contact)Variable (Dependent on pellet thickness/homogeneity)ATR offers better run-to-run consistency for quantitation.
Moisture Interference Low (Short pathlength)High (KBr is hygroscopic)ATR is preferred for hygroscopic sulfonamides.
Peak Shifts Peaks shift to lower wavenumbers at lower frequencies due to penetration depth (

) effects.
Standard reference positions.KBr is required if comparing strictly to older library databases.

Recommendation: Use ATR for routine process monitoring and purity checks. Reserve KBr Transmission for structural elucidation or when comparing against legacy spectral libraries that were exclusively collected in transmission mode.

Experimental Protocols

Protocol A: High-Throughput Purity Check (ATR Method)

Best for: In-process control and rapid raw material ID.

  • System Prep: Clean the Diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum in air.

  • Sample Loading: Place approximately 5–10 mg of this compound powder onto the crystal center.

  • Contact: Lower the pressure anvil until the clutch slips (ensure consistent pressure to normalize peak intensity).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 16 scans).

  • Processing: Apply "ATR Correction" algorithm (if comparing to transmission libraries) to correct for penetration depth dependence.

  • Validation: Verify the presence of the aliphatic C-H stretch at ~2980 cm⁻¹ and the singlet N-H peak.

Protocol B: Trace Impurity Analysis (KBr Method)

Best for: Detecting trace precursor (primary amine) contamination.

  • Matrix Prep: Dry spectroscopic grade KBr powder at 110°C for 2 hours to remove moisture.

  • Grinding: Mix 2 mg of sample with 200 mg of KBr (1:100 ratio) in an agate mortar. Grind until a fine, non-reflective powder is achieved (prevents Christiansen effect).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute, then apply 8–10 tons of pressure for 2 minutes to form a transparent disk.

  • Acquisition: Mount the holder in the beam path. Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (accumulate 64 scans for higher S/N ratio).

  • Analysis: Zoom into the 3400–3100 cm⁻¹ region. Look for a small "shoulder" or doublet indicative of unreacted 4-chlorobenzenesulfonamide.

Logic Diagram: Spectral Interpretation Workflow

The following diagram outlines the decision logic for validating the synthesis of this compound using FTIR.

FTIR_Workflow Start Acquire FTIR Spectrum (Target Sample) Check_NH Analyze 3200-3400 cm⁻¹ Region Start->Check_NH Doublet Doublet Observed? (3360 & 3260 cm⁻¹) Check_NH->Doublet Singlet Singlet Observed? (~3285 cm⁻¹) Doublet->Singlet No Result_Precursor FAIL: Unreacted Precursor (Primary Sulfonamide) Doublet->Result_Precursor Yes (Strong) Check_Aliphatic Check 2800-3000 cm⁻¹ Singlet->Check_Aliphatic Yes Result_Mix FAIL: Mixture/Incomplete Rxn Singlet->Result_Mix No (Complex/Broad) Alkyl_Bands C-H Bands Present? (2980, 2930 cm⁻¹) Check_Aliphatic->Alkyl_Bands Alkyl_Bands->Result_Precursor No (Aromatic only) Result_Target PASS: Target Confirmed (Secondary Sulfonamide) Alkyl_Bands->Result_Target Yes

Figure 1: Decision tree for distinguishing this compound from its precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for functional group assignment rules).

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of N-ethyl-4-methylbenzenesulfonamide (Analog Reference). National Institute of Standards and Technology.[3] Available at: [Link]

  • PubChem. (2025).[1] 4-Chlorobenzenesulfonamide (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] John Wiley & Sons.[1][2] (Source for Sulfonamide S=O and N-H specific frequencies).

  • Specac Application Notes. (2023). KBr Pellets vs. ATR: A Comparative Guide. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-Chloro-N-ethylbenzenesulfonamide (C₈H₁₀ClNO₂S, Molecular Weight: 219.69 g/mol ) under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By comparing its fragmentation behavior to structurally related analogs, we offer a predictive framework for the identification and characterization of this and similar sulfonamide-containing compounds.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The structural features of this molecule—a chlorobenzene ring, a sulfonamide linkage, and an N-ethyl group—each contribute distinctively to its fragmentation behavior in the mass spectrometer. Understanding these contributions is essential for accurate spectral interpretation.

This guide will dissect the predicted fragmentation pathways under two common ionization techniques: the high-energy, gas-phase method of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer, solution-phase technique of Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. For this compound, the major fragmentation pathways are anticipated to involve cleavages around the sulfonyl group and within the N-ethyl substituent.

The molecular ion ([M]⁺˙) is expected at m/z 219, with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Key Predicted EI Fragmentation Pathways

Several key bond cleavages are expected to dominate the EI mass spectrum:

  • Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the 4-chlorobenzenesulfonyl cation at m/z 175 . This ion is resonance-stabilized and is often a prominent peak in the spectrum. The corresponding radical cation of N-ethylamine would also be formed.

  • Cleavage of the C-S bond: Fission of the bond between the chlorophenyl ring and the sulfur atom can result in a chlorophenyl cation at m/z 111 .

  • α-Cleavage of the N-ethyl group: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for N-alkyl amines and amides[1]. This would lead to the loss of a methyl radical (•CH₃) and the formation of an ion at m/z 204 .

  • Loss of SO₂: A rearrangement reaction involving the elimination of a neutral sulfur dioxide molecule (SO₂) is a well-documented fragmentation pathway for aromatic sulfonamides[2]. This would result in an ion at m/z 155 .

  • Formation of the Tropylium Ion: A common feature in the mass spectra of compounds containing a benzyl moiety is the formation of the tropylium ion at m/z 91 , although in this case, a rearrangement would be required. A more likely related ion would be the chlorotropylium ion.

The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.

EI_Fragmentation M [C₈H₁₀ClNO₂S]⁺˙ m/z 219 F1 [C₆H₄ClSO₂]⁺ m/z 175 M->F1 - •C₂H₅N F2 [C₆H₄Cl]⁺ m/z 111 M->F2 - •SO₂NHC₂H₅ F3 [C₇H₇ClNO₂S]⁺ m/z 204 M->F3 - •CH₃ F4 [C₈H₁₀ClN]⁺˙ m/z 155 M->F4 - SO₂

Caption: Predicted EI fragmentation of this compound.

Comparison with Related Sulfonamides

The fragmentation pattern of this compound can be compared to that of N-ethyl-p-toluenesulfonamide. In the latter, a prominent peak is observed at m/z 155, corresponding to the toluenesulfonyl cation, and another at m/z 91 for the tropylium ion derived from the tolyl group[3]. For our target molecule, the presence of the chloro-substituent would shift the sulfonyl cation to m/z 175.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, in the positive ion mode. Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum reveals key fragmentation pathways. For this compound, the protonated molecule would be observed at m/z 220 .

The site of protonation is crucial in directing the fragmentation. For N-alkylbenzenesulfonamides, protonation can occur on the sulfonamide nitrogen or one of the sulfonyl oxygens. Computational studies on similar amides suggest that protonation on the nitrogen is often favored[4][5][6].

Key Predicted ESI-MS/MS Fragmentation Pathways

Based on studies of analogous N-alkyl-p-toluenesulfonamides, two primary fragmentation pathways are anticipated for the protonated this compound[7]:

  • Elimination of Ethylamine: Cleavage of the S-N bond, facilitated by protonation, can lead to the elimination of a neutral ethylamine molecule (C₂H₅NH₂). This would result in the formation of the 4-chlorobenzenesulfonyl cation at m/z 175 . This pathway is often favored in N-alkylsulfonamides.

  • Elimination of Ethene: A rearrangement reaction involving the transfer of a proton to the sulfonamide nitrogen followed by the elimination of a neutral ethene molecule (C₂H₄) is another plausible pathway. This would produce the protonated 4-chlorobenzenesulfonamide at m/z 192 .

The following diagram illustrates the predicted major fragmentation pathways of protonated this compound under ESI-MS/MS.

ESI_Fragmentation MH [C₈H₁₁ClNO₂S]⁺ [M+H]⁺ m/z 220 P1 [C₆H₄ClSO₂]⁺ m/z 175 MH->P1 - C₂H₅NH₂ P2 [C₆H₇ClNO₂S]⁺ m/z 192 MH->P2 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Influence of the Chloro-Substituent

The electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to influence the fragmentation. In ESI-MS, it has been observed that electron-withdrawing groups can promote the extrusion of SO₂[2]. While the primary pathways for N-alkylated sulfonamides involve amine or alkene loss, the possibility of observing a fragment corresponding to [M+H - SO₂]⁺ at m/z 156 should not be entirely discounted, especially at higher collision energies.

Summary of Predicted Fragmentation Patterns

The table below summarizes the key predicted fragment ions for this compound under both EI and ESI conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Structure
EI 219 ([M]⁺˙)175[C₆H₄ClSO₂]⁺
111[C₆H₄Cl]⁺
204[M - •CH₃]⁺
155[M - SO₂]⁺˙
ESI-MS/MS 220 ([M+H]⁺)175[M+H - C₂H₅NH₂]⁺
192[M+H - C₂H₄]⁺

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following general protocols for GC-MS and LC-MS/MS analysis are recommended.

GC-MS (for EI Fragmentation)

For analysis by GC-MS, derivatization of the sulfonamide nitrogen is often necessary to improve thermal stability and chromatographic performance. However, for fundamental fragmentation studies, direct injection may be attempted if the compound is sufficiently volatile and stable.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS/MS (for ESI Fragmentation)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for infusion or injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 10% B to 95% B over several minutes to ensure elution of the analyte.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • MS1 Scan: Scan for the protonated molecule at m/z 220.

    • MS2 Product Ion Scan: Select m/z 220 as the precursor ion and perform collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the different fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by the characteristic cleavages of the sulfonamide core and the N-ethyl substituent. Under Electron Ionization, fragmentation is expected to be extensive, with key ions arising from S-N and C-S bond cleavages. Under the softer conditions of Electrospray Ionization followed by tandem mass spectrometry, the protonated molecule is anticipated to primarily fragment via the loss of neutral ethylamine or ethene. These predicted fragmentation patterns, supported by data from structurally similar compounds, provide a robust framework for the identification and structural elucidation of this compound and related molecules in various research and development settings. Experimental verification using the outlined protocols will further solidify this understanding.

References
  • Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines. Journal of the American Society for Mass Spectrometry, 25(6), 1046–1055. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 16(11), 1829–1838. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23281–23290. [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Definitive Guide: Validating Purity of 4-Chloro-N-ethylbenzenesulfonamide via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 4-Chloro-N-ethylbenzenesulfonamide (CAS: 6318-34-9), Thin Layer Chromatography (TLC) serves as the first line of defense. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, a properly designed TLC protocol offers a rapid, cost-effective " go/no-go " decision gate that can save significant analytical resources.

This guide details a self-validating TLC system specifically tuned for the polarity of the N-ethyl sulfonamide moiety. Unlike generic protocols, this method accounts for the specific lipophilicity introduced by the ethyl group and the acidity of the sulfonamide nitrogen, ensuring separation from common hydrolytic impurities like 4-chlorobenzenesulfonic acid.

The Challenge: Why Standard TLC Fails

The purity assessment of this compound presents a unique chromatographic challenge due to its intermediate polarity.

  • The Structure: The molecule contains a lipophilic domain (chlorobenzene) and a polar, hydrogen-bond-donating domain (sulfonamide).

  • The Impurity Profile:

    • Starting Material: 4-Chlorobenzenesulfonyl chloride (Highly reactive, non-polar).

    • Hydrolysis Product: 4-Chlorobenzenesulfonic acid (Highly polar, "sticks" to the baseline).

    • Side Product: Bis(4-chlorobenzenesulfonyl)ethylamine (Very lipophilic).

Scientific Insight: A single mobile phase often fails here. Non-polar solvents (Hexane) move the starting material but leave the product and acid at the baseline. Polar solvents (Methanol) move everything to the solvent front. Success requires a dual-polarity gradient approach.

Methodology 1: The Optimized TLC Protocol

This protocol uses a "Check-and-Confirm" dual-solvent system to validate purity against both polar and non-polar impurities.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 F

    
     Aluminum-backed plates (20 x 20 cm).
    
  • Reference Standards: Pure this compound, 4-Chlorobenzenesulfonyl chloride (Starting Material).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Workflow
Phase A: Mobile Phase Preparation

Do not rely on a single system. Prepare two developing chambers:

  • System 1 (Lipophilic Check): Hexane : Ethyl Acetate (80 : 20 v/v).

    • Purpose: Separates the product from the less polar bis-sulfonamide and starting chloride.

  • System 2 (Polarity Check): Dichloromethane : Methanol (95 : 5 v/v).

    • Purpose: Moves the product off the baseline to ensure no sulfonic acid salts are trapped.

Phase B: Spotting Strategy (The Co-Spot)

Never run the sample alone. Use a 3-lane configuration to detect co-elution.

  • Lane 1: Reference Standard (Pure Product).

  • Lane 2: Co-spot (50% Reference + 50% Sample).

  • Lane 3: Test Sample.

Expert Tip: If Lane 2 shows a "dumbbell" shape or broadening compared to Lane 1, your sample is impure, even if Lane 3 looks like a single spot. This is the Self-Validating mechanism.

Phase C: Visualization
  • UV 254 nm: The chlorobenzene ring is UV active. Mark spots with a pencil.

  • Iodine Staining: Place plate in an iodine chamber for 3 minutes. The sulfonamide nitrogen often complexes with iodine, revealing impurities that may have weak UV absorption.

Methodology 2: Comparative Analysis (TLC vs. Alternatives)

While TLC is efficient, it must be contextualized against HPLC and Melting Point analysis.

Performance Data Comparison
FeatureTLC (Optimized) HPLC (Reverse Phase) Melting Point
Primary Utility Rapid Screening / Reaction MonitoringQuantitative Purity / Final QCPhysical Identity Verification
Limit of Detection ~0.1 - 0.5%< 0.05%N/A (Depression indicates >1% impurity)
Time to Result 10 - 15 Minutes30 - 60 Minutes5 - 10 Minutes
Cost Per Run < $1.00> $20.00 (Solvents/Column wear)Negligible
Specificity Moderate (Co-elution possible)High (Resolves similar structures)Low (Eutectic masking)
Sample Recovery Possible (Prep TLC)Difficult (Destructive or requires fraction collector)Destructive
Critical Analysis
  • TLC is superior for in-process control. If the starting sulfonyl chloride is visible in System 1 (Rf ~0.8), the reaction is incomplete. Do not waste HPLC time.

  • HPLC is required for final release. TLC cannot reliably quantify the bis-sulfonamide impurity if it is present at <1% levels.

  • Melting Point (Target: 70-71°C for N-ethyl derivative) is a quick confirmation of bulk crystallinity but fails to identify what the impurity is.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for validating purity, ensuring resources are not wasted on HPLC for crude samples.

ValidationWorkflow Start Crude Product Isolated MP_Check Melting Point Check (Target: 70-71°C) Start->MP_Check TLC_Sys1 TLC System 1 (Hex/EtOAc 8:2) MP_Check->TLC_Sys1 Range OK Recryst Recrystallize (Ethanol/Water) MP_Check->Recryst Depressed MP (<68°C) Decision1 Impurities Visible? TLC_Sys1->Decision1 Decision1->Recryst Yes (High Rf spots) TLC_Sys2 TLC System 2 (DCM/MeOH 95:5) Decision1->TLC_Sys2 No Recryst->Start Decision2 Single Spot? TLC_Sys2->Decision2 Decision2->Recryst No (Baseline drag) HPLC Final HPLC Assay (Quantification) Decision2->HPLC Yes HPLC->Recryst Purity < 98% Release Release Batch HPLC->Release Purity > 98%

Figure 1: The "Gatekeeper" workflow. TLC acts as a filter to prevent impure samples from reaching the expensive HPLC stage.

Troubleshooting & Mechanistic Insights

Issue: Tailing (Streaking)

Observation: The product spot looks like a comet tail rather than a tight circle. Mechanism: The sulfonamide proton (-NH-SO


-) is slightly acidic (pKa ~10). It interacts with the silanol groups (Si-OH) on the silica plate, causing drag.
Solution:  Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, sharpening the spot.
Issue: "Ghost" Spots

Observation: A faint spot appears at the solvent front. Mechanism: This is often the starting material, 4-chlorobenzenesulfonyl chloride. It is unstable and can hydrolyze on the plate if the silica is wet, creating a smear. Solution: Ensure plates are oven-dried (110°C for 30 mins) before use to remove atmospheric moisture.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80479, this compound. Retrieved from [Link]

  • Sherma, J. (2000). Thin-Layer Chromatography in Drug Analysis. Journal of AOAC International.[1] (General principles of Sulfonamide TLC). Retrieved from [Link]

Sources

Structural Determination of 4-Chloro-N-ethylbenzenesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 4-Chloro-N-ethylbenzenesulfonamide (CAS: 6318-34-9) Application: Medicinal Chemistry (Antibacterial/Carbonic Anhydrase Inhibition), Crystal Engineering.[1] Objective: To provide a rigorous technical guide on determining the crystal structure of this sulfonamide derivative, comparing the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Prediction (DFT).

This guide deviates from standard procedural lists by focusing on the causality of structural determination—explaining not just how to resolve the structure, but why specific methods yield superior data for sulfonamide hydrogen-bonding networks.

Part 1: Synthesis & Crystallization (The Pre-requisite)

Before structural determination can occur, high-purity crystalline material is required. The presence of the N-ethyl group introduces specific solubility characteristics distinct from the parent benzenesulfonamide.

Validated Synthesis Protocol

Reaction Type: Nucleophilic Substitution (Schotten-Baumann conditions). Mechanism: The nitrogen lone pair of ethylamine attacks the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride.

Step-by-Step Methodology:

  • Reagents: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in Dichloromethane (DCM).

  • Base Addition: Add Pyridine (2.0 eq) or aqueous

    
     to scavenge the HCl byproduct. Critical: Maintain temperature at 0°C to prevent disulfonimide side-products.
    
  • Amine Addition: Add Ethylamine (1.1 eq, 70% aq. solution or ethanolic) dropwise.

  • Work-up: Stir at RT for 3 hours. Wash organic layer with 1M HCl (remove pyridine), then Brine. Dry over

    
    .[2][3]
    
  • Purification: Recrystallize from Ethanol/Water (3:1 ratio).

Crystal Growth Strategy

For SC-XRD, microcrystalline powders are insufficient. You need a single, defect-free crystal (


 mm).
  • Method A (Preferred): Slow Evaporation. Dissolve 50 mg in minimal hot Ethanol. Cover the vial with Parafilm, poke 3 small holes, and leave undisturbed at 20°C for 3-5 days.

  • Method B (Alternative): Vapor Diffusion. Dissolve in THF (inner vial); place in a jar containing Hexane (outer solvent). The non-solvent (Hexane) slowly diffuses into the THF, forcing precipitation.

Workflow Visualization

The following diagram outlines the critical path from raw reagents to diffraction-quality crystals.

CrystallizationWorkflow Start Reagents: 4-Cl-Ph-SO2Cl + EtNH2 Rxn Reaction: 0°C, DCM, Base Start->Rxn Workup Work-up: Acid Wash & Drying Rxn->Workup Crude Crude Solid Workup->Crude Growth Crystal Growth: Slow Evap (EtOH) Crude->Growth Purity >98% Check Microscopy Check: Birefringence? Growth->Check Check->Growth No (Re-seed) Final SC-XRD Ready Crystal Check->Final Yes

Figure 1: Critical path for generating diffraction-quality sulfonamide crystals.

Part 2: Methodological Comparison (Core Analysis)

This section compares the "product" (SC-XRD determination) against alternative techniques. For this compound, the choice of method dictates the resolution of the hydrogen-bonding network (


).
Comparative Performance Matrix
FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) DFT (Computational)
Primary Output 3D Atomic Coordinates (

)
Phase Identity (Fingerprint)Energy-minimized Structure
Resolution Atomic (< 0.8 Å)Lattice Parameters OnlyTheoretical
H-Bond Detection Direct (can locate H atoms)Inferential (via packing)Predicted
Sample Req. Single Crystal (

mm)
Polycrystalline PowderCPU Time
Suitability Gold Standard for new structuresQC/Polymorph ScreeningValidation/Energy ranking
Limitation Crystal growth is the bottleneckCannot resolve new complex structures easilyGas-phase bias (often misses packing forces)
Why SC-XRD is Superior for this Topic

For sulfonamides, the biological activity is often governed by the geometry of the sulfonamide moiety (


 bond length and 

torsion angles).
  • PXRD effectively identifies if you have the correct phase but fails to accurately map the specific

    
     halogen bonding interactions often seen in 4-chloro derivatives.
    
  • SC-XRD allows for the direct observation of the supramolecular synthons . In this compound, we expect the formation of

    
     dimers or 
    
    
    
    chains via
    
    
    bonds. Only SC-XRD can definitively distinguish between these packing motifs.

Part 3: Structural Determination Protocol

Experimental Setup (SC-XRD)
  • Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the ethyl chain, improving resolution of the terminal methyl group.

Data Processing Logic

The determination follows a strict mathematical logic. If the "Phasing" step fails, the purity of the crystal or the space group assignment is likely incorrect.

StructureLogic cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Refinement Collect Unit Cell Determination (Pre-screen) Sphere Full Sphere Collection (Redundancy > 4) Collect->Sphere Reduce Data Reduction (SAINT/CrysAlis) Sphere->Reduce Phase Phasing (SHELXT) Direct Methods Reduce->Phase Refine Refinement (SHELXL) Least Squares Phase->Refine HAtom H-Atom Placement (Constrained vs. Free) Refine->HAtom Check Validation (CheckCIF) HAtom->Check Check->Refine High R-factor (>5%)

Figure 2: Logical flow for solving the crystal structure from diffraction data.

Expected Structural Parameters (Reference Data)

Based on analogous 4-chloro-benzenesulfonamide structures, the following parameters serve as validation metrics for your experiment.

  • Crystal System: Monoclinic (Most probable) or Triclinic.

  • Space Group:

    
     or 
    
    
    
    .
  • Key Geometric Checkpoints:

    • S=O Bond Length: 1.43 – 1.44 Å (Typical for sulfonamides).

    • S-N Bond Length: 1.60 – 1.63 Å.

    • N-H...O Distance: 2.8 – 3.0 Å (Intermolecular hydrogen bond).

    • Cl...Cl or Cl...O Interactions: Look for distances < 3.5 Å, indicating halogen bonding contributions to stability.

Part 4: Analysis of Results

The Hydrogen Bonding Network

In the determined structure, the sulfonamide N-H proton typically acts as a donor, while the sulfonyl oxygen acts as an acceptor.

  • Observation: Look for infinite chains running along the crystallographic b-axis (common in N-substituted sulfonamides).

  • Comparison: Unlike the unsubstituted 4-chlorobenzenesulfonamide (which forms complex 3D networks), the N-ethyl group acts as a steric blocker, likely forcing the structure into 1D chains or discrete dimers .

Application of the Data

Once the CIF (Crystallographic Information File) is generated:

  • Drug Design: The coordinates of the 4-Chloro and N-ethyl groups are used in docking simulations (e.g., into Carbonic Anhydrase active sites).

  • IP Protection: The specific polymorph identified by SC-XRD is patentable. PXRD is then used to monitor batch consistency against this "Gold Standard" pattern.

References

  • Ghorab, M. M., et al. (2016).[4] Design and synthesis of some novel 4-Chloro-N... benzenesulfonamide derivatives. European Journal of Medicinal Chemistry. Link

  • Gelbrich, T., et al. (2007). Systematic investigation of the crystal structures of sulfonamides. CrystEngComm. Link

  • Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository of small molecule crystal structures. Link

  • Creative Biostructure . (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Schotten-Baumann protocols).

Sources

Bioassay Validation Guide: 4-Chloro-N-ethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of sulfonamide drug discovery, the 4-Chloro-N-ethylbenzenesulfonamide scaffold represents a critical balance between lipophilicity and zinc-binding affinity. While the primary sulfonamide moiety (


) acts as the non-negotiable Zinc-Binding Group (ZBG) essential for inhibiting Carbonic Anhydrases (CAs), the 4-chloro  substitution provides necessary electron-withdrawing character to acidify the sulfonamide proton (

), enhancing electrostatic interaction with the

ion.

Crucially, the N-ethyl tail introduces steric bulk and lipophilicity (


 modulation), which is often the differentiating factor in achieving isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II).

This guide outlines the validation framework to benchmark these derivatives against the clinical gold standard, Acetazolamide (AAZ) , using the industry-standard Stopped-Flow CO


 Hydration Assay .

Comparative Performance Metrics

To objectively validate a new derivative, it must be benchmarked against established standards. The following table provides the Target Performance Profile (TPP) . Your candidate molecules should aim for these inhibition constants (


) to be considered competitive.
Table 1: Comparative Inhibition Profile (Representative Data)
Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Ratio (IX/II)
Acetazolamide (Standard) ~250 nM~12 nM~25 nM~5.7 nM0.48 (Poor Selectivity)
Sulfanilamide (Baseline) ~25,000 nM~240 nM~300 nM~350 nM0.80
4-Cl-N-ethyl Derivatives (Target) > 500 nM > 100 nM < 20 nM < 10 nM > 5.0 (High Selectivity)

Analytic Insight: The goal for this scaffold is not raw potency against hCA II (the ubiquitous housekeeping isoform), but rather selectivity for the transmembrane isoforms (IX and XII) driven by the N-alkyl substitution. High potency against hCA II leads to systemic side effects (paresthesia, diuresis).

Bioassay Validation Framework

The Causality of Method Selection

Two primary assays exist for CA validation. As a Senior Scientist, you must distinguish between "screening" and "validation."

  • Esterase Assay (p-Nitrophenyl Acetate hydrolysis):

    • Pros: Cheap, high-throughput.

    • Cons:High artifact risk. CAs are not esterases in vivo. The active site conformation for ester hydrolysis differs from CO

      
       hydration. This assay often yields false positives for bulky sulfonamides like N-ethyl derivatives due to steric hindrance that doesn't exist in the CO
      
      
      
      reaction.
    • Verdict: Use for primary screening only.

  • Stopped-Flow CO

    
     Hydration Assay (The Gold Standard): 
    
    • Pros: Measures the physiological reaction (

      
      ).[1][2] Unbiased kinetics (
      
      
      
      ).
    • Cons: Requires specialized equipment (Applied Photophysics or similar).

    • Verdict:Mandatory for publication and validation.

Detailed Experimental Protocol

Protocol: Stopped-Flow CO Hydration Kinetics

Objective: Determine the Inhibition Constant (


) of this compound derivatives.
A. Reagents & Preparation[3][4][5][6][7]
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red.[8]

  • Substrate: CO

    
    -saturated water. Bubble pure CO
    
    
    
    into water at 25°C for 30 mins. (Concentration
    
    
    17 mM).
  • Enzyme: Recombinant hCA (I, II, IX, or XII). Concentration: 5–10 nM.

  • Inhibitor Stock: Dissolve derivative in DMSO (10 mM stock). Dilute to ensure final DMSO < 1% in assay.

B. The "Self-Validating" Workflow

To ensure data integrity, follow this precise sequence. The pre-incubation step is critical for sulfonamides, as they are slow-binding inhibitors.

  • Active Site Titration (Quality Gate 1): Before testing derivatives, titrate the enzyme with Acetazolamide to determine the active enzyme concentration, not just the protein concentration.

  • Pre-Incubation: Mix Enzyme + Inhibitor (various concentrations) in the buffer. Incubate for 15 minutes at Room Temperature.

    • Why? Sulfonamides coordinate directly to the Zinc ion, displacing the Zinc-bound water/hydroxide. This ligand exchange is not instantaneous.

  • Reaction Initiation:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO

      
      -saturated water.[3]
      
    • Shot: Rapid mixing (< 10 ms dead time) in the Stopped-Flow chamber.

  • Detection: Monitor Absorbance drop at 557 nm (Phenol Red isosbestic point shift) over 10–100 seconds.

C. Data Analysis

Calculate the initial velocity (


) for the catalyzed reaction. Fit the data to the Cheng-Prusoff equation adapted for enzyme kinetics:


Where

is the CO

concentration and

is the Michaelis constant for the specific isozyme.

Visualizing the Mechanism & Workflow

Diagram 1: The Inhibition Mechanism

This diagram illustrates why the 4-chloro and Sulfonamide groups are essential. The sulfonamide nitrogen displaces the zinc-bound water (Zn-OH), locking the enzyme in an inactive state.

CA_Inhibition_Mechanism cluster_SAR SAR Logic Zn Active Site Zinc (Zn2+) Water Native Substrate: Zn-Bound Water/OH- Zn->Water Catalytically Active State Complex Inactive Enzyme-Inhibitor Complex (Tetrahedral) Zn->Complex Formation His Histidine Triad (His94, His96, His119) His->Zn Coordinates Inhibitor 4-Chloro-N-ethyl Derivative Inhibitor->Zn Direct Coordination (Sulfonamide Nitrogen) Inhibitor->Water Displaces SAR1 4-Chloro Group: Increases Acidity of NH Strengthens Zn binding SAR1->Inhibitor SAR2 N-ethyl Tail: Hydrophobic Interaction Determines Selectivity SAR2->Inhibitor

Caption: Mechanism of Action: The sulfonamide moiety acts as a Zinc-Binding Group (ZBG), displacing the catalytic water molecule. The 4-Cl and N-ethyl groups modulate binding affinity and isoform selectivity.

Diagram 2: Stopped-Flow Assay Workflow

A visual guide to the experimental setup required for valid kinetic data.

Assay_Workflow cluster_SyringeA Syringe A (Reaction Mix) cluster_SyringeB Syringe B (Substrate) Enzyme hCA Isoform (5-10 nM) MixA Pre-Incubate 15 Mins Enzyme->MixA Inhibitor Derivative (Various Conc.) Inhibitor->MixA Indicator Phenol Red (0.2 mM) Indicator->MixA MixingChamber Stopped-Flow Mixing Chamber MixA->MixingChamber Drive Ram A CO2 CO2 Saturated Water CO2->MixingChamber Drive Ram B Detector Photodiode (557 nm) MixingChamber->Detector Reaction (<100s) Computer Data Analysis (Cheng-Prusoff Fit) Detector->Computer Absorbance Decay

Caption: Stopped-Flow CO2 Hydration Workflow. Critical step: Pre-incubation of Enzyme and Inhibitor to allow equilibrium before rapid mixing with substrate.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for inhibitor design. Biochimie, 94(9), 1232-1241. Link

Sources

A Comparative Guide to the Gas Chromatographic Retention Time of 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate analysis of sulfonamide compounds is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products. 4-Chloro-n-ethylbenzenesulfonamide, a key intermediate or potential impurity in various synthetic pathways, requires robust analytical methods for its detection and quantification. Gas chromatography (GC) stands as a powerful technique for this purpose, with retention time (t_R) being a critical parameter for compound identification.

This guide provides an in-depth technical comparison of the factors influencing the retention time of this compound in gas chromatography. Rather than presenting a single, static retention time, which can be misleading due to its dependency on specific analytical conditions, this document will empower you to understand, predict, and manipulate the retention of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Derivatization in Sulfonamide GC Analysis

Sulfonamides, including this compound, possess polar functional groups (-SO₂NH-) that can lead to intermolecular hydrogen bonding. This characteristic results in low volatility and poor thermal stability, making direct GC analysis challenging.[1] Without modification, these compounds tend to exhibit poor peak shape, tailing, and may even degrade in the hot GC inlet or column.[1]

To overcome these limitations, derivatization is a crucial prerequisite for the successful GC analysis of sulfonamides.[2][3] This chemical modification process replaces active hydrogens with less polar, more thermally stable groups, thereby increasing the compound's volatility.[4] Common derivatization strategies for sulfonamides include:

  • Alkylation: This involves the addition of an alkyl group. Methylation is a common form of alkylation for sulfonamides.[5]

  • Acylation: This process introduces an acyl group, often using fluorinated reagents to enhance detectability by electron capture detectors (ECD).[4]

  • Silylation: This technique replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[1]

The choice of derivatization reagent will influence the final molecular weight and polarity of the this compound derivative, which in turn will directly impact its retention time. For the purposes of this guide, we will consider the analysis of the N-methylated derivative of this compound.

Key Factors Influencing the Retention Time of Derivatized this compound

The retention time of a compound in GC is a function of several interconnected parameters.[6] Understanding and controlling these variables is essential for method development, optimization, and achieving reproducible results.

The Gas Chromatographic Column (Stationary Phase)

The choice of the GC column, specifically its stationary phase, is the most critical factor determining the selectivity and retention of analytes.[7] The principle of "like dissolves like" governs the interaction between the analyte and the stationary phase.[7]

  • Non-Polar Columns (e.g., 5% Phenyl Polydimethylsiloxane - DB-5, HP-5MS): These columns separate compounds primarily based on their boiling points. The derivatized this compound, being a moderately polar compound, will have a shorter retention time on a non-polar column compared to a polar one, as its interaction with the stationary phase will be weaker.

  • Mid-Polar to Polar Columns (e.g., 50% Phenyl Polydimethylsiloxane - DB-17, Polyethylene Glycol - WAX): These columns provide a different selectivity due to stronger dipole-dipole or hydrogen bonding interactions with the analyte. A polar column will retain the derivatized this compound more strongly, resulting in a longer retention time. This can be advantageous for separating it from non-polar impurities.

Oven Temperature Program

The column oven temperature directly affects the volatility of the analyte.[8] A higher temperature leads to a higher vapor pressure, causing the compound to spend more time in the mobile phase and thus elute faster (shorter retention time). An optimized temperature program is crucial for achieving a balance between analysis time and resolution.

  • Isothermal Analysis: Holding the oven at a constant temperature can be suitable for simple mixtures but may lead to long analysis times for late-eluting compounds or poor separation of early-eluting ones.

  • Temperature Ramping: A linear or multi-step temperature ramp is generally preferred for complex samples. A slower ramp rate will increase retention times and improve the separation of closely eluting peaks.

Carrier Gas Flow Rate

The velocity of the carrier gas (e.g., Helium, Hydrogen) through the column influences the time the analyte spends in the stationary phase. A higher flow rate will decrease the retention time but may also reduce separation efficiency if it deviates too far from the optimal linear velocity.[8]

Column Dimensions

The length, internal diameter (I.D.), and film thickness of the column also play a role in retention.[9]

  • Length: A longer column increases the path length for the analyte, leading to a longer retention time and generally better resolution.

  • Internal Diameter: A smaller I.D. column typically provides higher efficiency and resolution, potentially leading to slightly longer retention times compared to a wider bore column at the same flow rate.

  • Film Thickness: A thicker stationary phase film will increase the interaction of the analyte with the phase, resulting in a longer retention time.

Experimental Protocol for Determining and Comparing Retention Times

This section provides a detailed, step-by-step methodology for determining the retention time of this compound on two different hypothetical GC columns.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_columns Column Comparison cluster_data Data Analysis start This compound Standard deriv Derivatization (e.g., Methylation) start->deriv React with derivatizing agent dissolve Dissolution in Solvent deriv->dissolve Prepare for injection inject Inject into GC dissolve->inject col_a Column A (Non-Polar, e.g., HP-5MS) inject->col_a col_b Column B (Mid-Polar, e.g., DB-17) inject->col_b chrom Obtain Chromatograms col_a->chrom col_b->chrom rt Determine Retention Time (tR) chrom->rt ri Calculate Retention Index (RI) rt->ri Using n-alkane standards compare Compare tR and RI rt->compare ri->compare

Caption: Experimental workflow for determining and comparing the retention time and retention index of derivatized this compound on different GC columns.

Step-by-Step Methodology
  • Standard Preparation and Derivatization:

    • Accurately weigh 10 mg of this compound standard into a reaction vial.

    • Add a suitable solvent (e.g., methanol) and the derivatizing agent (e.g., (trimethylsilyl)diazomethane).

    • Follow a validated derivatization procedure, which may involve heating to ensure complete reaction.[3]

    • After the reaction is complete, neutralize any excess reagent and dilute the sample to a final concentration of approximately 100 µg/mL in a suitable solvent like ethyl acetate.

  • Gas Chromatography Conditions:

    • System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Injector: Split/splitless inlet at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Detector: FID at 300 °C or MS with appropriate settings.

  • Analysis on Different Columns:

    • Column A (Non-Polar): Agilent J&W HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

    • Column B (Mid-Polar): Agilent J&W DB-17 (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

    • Inject 1 µL of the derivatized standard onto each column using the same GC conditions.

  • Data Acquisition and Analysis:

    • Record the chromatograms for each analysis.

    • Determine the absolute retention time (t_R) of the derivatized this compound peak in each chromatogram.

Hypothetical Comparative Data

The following table presents hypothetical retention time data for the N-methylated derivative of this compound on the two selected columns, illustrating the expected outcome of the experiment described above.

ParameterColumn A (HP-5MS, Non-Polar)Column B (DB-17, Mid-Polar)
Expected Retention Time (t_R) ~12.5 minutes~15.8 minutes
Expected Kovats Retention Index (RI) ~1850~2150

Beyond Absolute Retention Time: The Power of the Kovats Retention Index

While absolute retention time is useful for routine analysis under identical conditions, it can vary between instruments and even on the same instrument over time.[10] To facilitate inter-laboratory comparison and create a more universal identifier, the Kovats Retention Index (RI) is employed.[11]

The Kovats RI relates the retention time of an analyte to those of a homologous series of n-alkanes, which serve as reference standards.[11][12] For a temperature-programmed analysis, the linear retention index is calculated using the following formula:

Ix = 100n + 100 (tR(x) - tR(n)) / (tR(n+1) - tR(n))

Where:

  • Ix is the retention index of the analyte.

  • n is the carbon number of the n-alkane eluting just before the analyte.

  • tR(x) is the retention time of the analyte.

  • tR(n) and tR(n+1) are the retention times of the n-alkanes eluting before and after the analyte, respectively.

By calculating the retention index, you create a more robust value that is less susceptible to variations in flow rate, column length, and temperature programming.

Logical Relationship of GC Parameters and Retention

retention_factors cluster_params Adjustable GC Parameters cluster_interactions Physical Interactions temp Oven Temperature volatility Analyte Volatility temp->volatility increases flow Carrier Gas Flow Rate retention_time Retention Time (tR) flow->retention_time decreases col_pol Column Polarity interaction Analyte-Stationary Phase Interaction col_pol->interaction influences col_len Column Length col_len->interaction increases time for film_thick Film Thickness film_thick->interaction increases strength of volatility->retention_time inversely proportional interaction->retention_time directly proportional

Caption: The logical relationship between key gas chromatography parameters, physical interactions within the column, and the resulting retention time.

Conclusion

The retention time of this compound in gas chromatography is not a fixed value but a dynamic parameter that is highly dependent on the analytical methodology. Successful analysis necessitates derivatization to enhance the compound's volatility and thermal stability. A comprehensive understanding of how column selection, oven temperature, and carrier gas flow rate influence retention is crucial for developing robust and reliable methods.

By employing a systematic approach to method development and utilizing the Kovats Retention Index, researchers can achieve reproducible and transferable results for the identification and quantification of this important sulfonamide compound. This guide provides the foundational knowledge and experimental framework to empower scientists in their analytical endeavors.

References

  • Tsikas, D., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as their N,N-dipentafluorobenzyl derivatives in human urine. Journal of Chromatography B, 1134-1135, 121860. [Link]

  • Wilde, M., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 413(14), 3745-3755. [Link]

  • West, C., & Lesellier, E. (2008). Prediction of retention for sulfonamides in supercritical fluid chromatography.
  • Jóźwiak, K., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(12), 3965. [Link]

  • Kirk, J. T., & Kirsch, R. (1972). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 44(13), 2241-2244.
  • Assassi, N., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • Wikipedia. (n.d.). Kovats retention index. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Aumatell, A., & Wells, R. J. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection.
  • ResearchGate. (n.d.). Comparison of nano-LC sulfonamide separations obtained while employing.... [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]

  • Witting, M., et al. (2022). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry-based metabolomics. Analytical and Bioanalytical Chemistry, 414(25), 7387-7398. [Link]

  • ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. [Link]

  • ResearchGate. (2021). (PDF) N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. [Link]

  • Witting, M., et al. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Analytical and Bioanalytical Chemistry, 414(25), 7387–7398. [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Gampa, G., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 27(17), 5698. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-n-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Chloro-N-ethylbenzenesulfonamide is a chlorinated sulfonamide intermediate commonly used in pharmaceutical synthesis.[1] While often classified generically as an irritant, its structural moiety presents specific risks regarding sensitization and respiratory tract irritation .

As a Senior Scientist, my directive is clear: Treat this compound as a potential sensitizer. The sulfonamide group is a known hapten; repeated low-level exposure can trigger anaphylactic-type reactions in susceptible individuals, even if the specific SDS lacks the H317 (Skin Sensitization) flag due to insufficient toxicological testing.

Key Hazard Profile (GHS Classifications)
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation (STOT SE 3).[3][5]

  • Operational Risk: High static potential in powder form; rapid permeation of chlorinated aromatics in solution.

The PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical.

Table 1: PPE Specifications by Operational Phase
PPE ComponentPhase A: Solid Handling (Weighing, Aliquoting)Phase B: Solution Handling (Reaction, Extraction)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Barrier Laminate (Silver Shield) or Viton (If solvent is DCM/Chloroform)Chlorinated aromatics degrade standard nitrile. In solution, permeation times drop to <15 mins.
Respiratory N95 or P100 Respirator (Fit-tested)Fume Hood (Face velocity: 100 fpm)The solid is light and electrostatic; dust inhalation is the primary vector for sensitization.
Eye Protection Safety Glasses (with side shields)Chemical Splash Goggles (Indirect venting)Solids pose impact risks; solutions pose splash/vapor risks to the mucosa.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Prevents migration of chemical traces to personal clothing/home environment.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (Solid State)

The critical risk here is aerosolization due to static electricity.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation:

    • Expert Insight: Sulfonamide powders are notoriously static-prone. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.

    • If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Transfer: Use a wide-mouth funnel. Do not "dump" the powder; slide it gently to minimize the dust cloud.

  • Decon: Immediately wipe the balance area with a surfactant (soap/water) followed by isopropanol. Reason: Surfactants encapsulate the dust; alcohols alone may just spread it.

Protocol B: Reaction & Solubilization

The critical risk here is glove permeation.

  • Solvent Selection: If dissolving in Dichloromethane (DCM) or Chloroform, standard nitrile gloves offer <5 minutes of protection .

  • Glove Discipline:

    • Check gloves for rips before putting hands in the hood.

    • Change gloves immediately upon any splash. Do not wait.

  • Temperature Control: If heating, ensure a reflux condenser is active before the temperature ramp. Chlorinated sulfonamides can emit toxic vapors (HCl, SOx) upon thermal decomposition.

Visualized Decision Workflows

Figure 1: PPE Selection Decision Tree

This logic gate ensures you select the correct barrier based on the solvent system, which is the driving factor for permeation risk.

PPE_Decision_Tree Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE LEVEL 1: N95 Mask + Double Nitrile (Dust Control) Solid->PPE_Solid Static Risk SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Polar/Non-Polar (MeOH, EtOAc, Hex) SolventCheck->NonHalogenated PPE_High PPE LEVEL 3: Silver Shield/Viton Gloves + Fume Hood (Permeation Control) Halogenated->PPE_High Rapid Breakthrough PPE_Med PPE LEVEL 2: Splash Nitrile (Change often) + Fume Hood NonHalogenated->PPE_Med

Caption: Logic flow for selecting glove material and respiratory protection based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Loop

A self-validating loop to ensure no contamination remains.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess SolidPath Solid: Do NOT Sweep (Avoid Dust) Assess->SolidPath LiquidPath Liquid: Absorb (Vermiculite/Pads) Assess->LiquidPath WetWipe Cover with Wet Paper Towels Scoop into Bag SolidPath->WetWipe Bag Double Bag Waste Label 'Halogenated' WetWipe->Bag LiquidPath->Bag Clean Wash Surface: 1. Detergent 2. Isopropanol Bag->Clean Check UV/Visual Inspection Residue? Clean->Check Check->Clean Yes (Repeat) Done Return to Operations Check->Done No (Clear)

Caption: Closed-loop protocol for spill remediation, prioritizing dust suppression for solids and containment for liquids.

Disposal & Environmental Compliance

Crucial Rule: This compound contains Chlorine.[3][7][8] It must be segregated into the Halogenated Waste stream.

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into the solid hazardous waste bin. Do not throw in regular trash.

  • Liquid Waste:

    • Segregate into "Halogenated Organic Solvents."

    • Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases, as sulfonamides can react to form unstable salts or release heat.

  • Container Labeling: Clearly mark the waste tag with "this compound - Irritant."

References

  • PubChem. (n.d.). This compound (Compound).[1][9][10] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved February 21, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.